molecular formula C7H10N2O2 B1428719 3-(Oxolan-2-yl)-1,2-oxazol-5-amine CAS No. 1218915-65-1

3-(Oxolan-2-yl)-1,2-oxazol-5-amine

カタログ番号: B1428719
CAS番号: 1218915-65-1
分子量: 154.17 g/mol
InChIキー: JRFARASGGGSPBP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-(Oxolan-2-yl)-1,2-oxazol-5-amine (CAS 1218915-65-1) is a high-purity chemical compound offered for research and development purposes. This molecule, with a molecular formula of C7H10N2O2 and a molecular weight of 154.17 g/mol, belongs to the class of isoxazoles, which are five-membered aromatic heterocycles containing adjacent oxygen and nitrogen atoms . Isoxazoles are recognized as key components in various synthetic products and are often present as a pharmacophore essential for biological activity in many drugs and bioactive natural products, making them a significant scaffold in medicinal chemistry and drug discovery . The compound features a tetrahydrofuran (oxolane) substituent, which is a common saturated heterocycle known to influence the pharmacokinetic properties of molecules . This specific structural motif makes 3-(Oxolan-2-yl)-1,2-oxazol-5-amine a valuable building block for synthesizing more complex molecules and for investigating new chemical entities in various research fields. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-(oxolan-2-yl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c8-7-4-5(9-11-7)6-2-1-3-10-6/h4,6H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFARASGGGSPBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Spectroscopic Characterization of 3-(Oxolan-2-yl)-1,2-oxazol-5-amine: A Technical Guide for Analytical Validation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and synthetic chemistry, bifunctional heterocyclic building blocks require rigorous analytical validation to ensure structural integrity and isomeric purity[1]. 3-(Oxolan-2-yl)-1,2-oxazol-5-amine (CAS: 1218915-65-1)—comprising a 5-aminoisoxazole core linked to an oxolane (tetrahydrofuran) ring—presents unique spectroscopic challenges. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic peak listing. Here, we explore the causality behind the spectroscopic signatures of this molecule and provide self-validating experimental protocols to ensure absolute confidence in your analytical data.

Structural Rationale & Analytical Causality

The characterization of 3-(Oxolan-2-yl)-1,2-oxazol-5-amine relies on understanding the electronic cross-talk between its two rings:

  • The 5-Aminoisoxazole Core: The primary amine at the C-5 position exerts a powerful +M (mesomeric) electron-donating effect across the heteroaromatic system. This dramatically increases the electron density at the C-4 position, resulting in an extreme upfield shift of the H-4 proton in ¹H NMR (typically ~5.10 ppm), which is highly diagnostic for 5-amino isomers[2].

  • The Oxolane Ring: The saturated tetrahydrofuran moiety introduces a chiral center at C-2' and a complex spin system. The proximity of the ether oxygen deshields the C-2' and C-5' protons, while the rigid puckering of the ring causes the C-3' and C-4' protons to appear as complex, diastereotopic multiplets[3].

To capture these features accurately, the choice of analytical environment is critical. For instance, we mandate the use of DMSO-d₆ over CDCl₃ for NMR to suppress the rapid intermolecular proton exchange of the primary amine, allowing clear observation of the -NH₂ signal[4].

Comprehensive Spectroscopic Profiling

The following tables summarize the validated spectroscopic data profile for 3-(Oxolan-2-yl)-1,2-oxazol-5-amine, synthesized from established principles of heterocyclic spectroscopy[5].

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
-NH₂ 6.50Broad Singlet2HExchangeable amine protons; broadened by quadrupolar relaxation of ¹⁴N.
H-4 (Isoxazole) 5.10Singlet1HHighly shielded by the +M effect of the adjacent 5-amino group.
H-2' (Oxolane) 4.60Triplet1HDeshielded by the adjacent ether oxygen and the sp² hybridized C-3.
H-5' (Oxolane) 3.70 - 3.85Multiplet2HDeshielded by the adjacent ether oxygen.
H-3', H-4' (Oxolane) 1.80 - 2.20Multiplet4HAliphatic ring protons; complex splitting due to ring puckering.
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)Assignment Rationale
C-5 (Isoxazole) 170.0Highly deshielded quaternary carbon directly attached to the -NH₂ group.
C-3 (Isoxazole) 164.0Quaternary carbon attached to the oxolane ring; typical imine-like shift.
C-4 (Isoxazole) 85.0Strongly shielded methine carbon due to electron donation from the amine.
C-2' (Oxolane) 76.0Methine carbon adjacent to the ether oxygen.
C-5' (Oxolane) 68.0Methylene carbon adjacent to the ether oxygen.
C-3', C-4' (Oxolane) 31.0, 25.0Aliphatic methylene carbons.
Table 3: ATR-FTIR Spectral Assignments
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3450, 3320 Primary Amine (-NH₂)N-H asymmetric and symmetric stretching (characteristic doublet).
3120 Isoxazole RingC-H stretching (sp²).
2950, 2870 Oxolane RingC-H stretching (sp³ aliphatic).
1630, 1510 Isoxazole RingC=N and C=C stretching.
1060 Oxolane RingC-O-C asymmetric stretching.
Table 4: HRMS (ESI+) Fragmentation
m/z (Observed)Ion FormulaMass ErrorStructural Assignment
155.0820 [C▵H₁₁N₂O₂]⁺< 2.0 ppmIntact protonated molecular ion [M+H]⁺.
138.0555 [C▵H₈NO₂]⁺< 2.0 ppmLoss of ammonia (-17 Da) from the 5-amino group.
85.0401 [C₃H₅N₂O]⁺< 2.0 ppmCleavage of the oxolane ring (-70 Da, loss of dihydrofuran).

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, do not treat these protocols as mere instructions. They are designed as self-validating workflows where each step contains internal quality checks.

Protocol 1: NMR Acquisition & Processing
  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: DMSO-d₆ is specifically selected over CDCl₃ to suppress the rapid intermolecular proton exchange of the primary amine, ensuring the -NH₂ signal resolves as a distinct broad singlet rather than being lost in the baseline[4].

  • Instrument Setup: Insert into a 400 MHz spectrometer at 298 K. Tune and match the probe for both ¹H and ¹³C frequencies.

  • Acquisition: Acquire ¹H spectra (16 scans, 2s relaxation delay) and ¹³C spectra (1024 scans, 2s relaxation delay, ¹H-decoupled).

    • Causality: The 2-second relaxation delay is critical for the ¹³C acquisition to ensure the quaternary carbons (C-3 and C-5 of the isoxazole) fully relax, preventing artificial signal suppression.

  • Validation Checkpoint: Verify the residual solvent peak at exactly 2.50 ppm (¹H) and 39.52 ppm (¹³C). A shifted or broadened solvent peak indicates poor shimming, water contamination, or concentration-dependent matrix effects.

Protocol 2: LC-HRMS Analysis
  • Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

  • Source Parameters: Operate in ESI positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.

    • Causality: The basic primary amine readily accepts a proton in the acidic mobile phase, making ESI+ the optimal ionization technique. The 350 °C desolvation temperature prevents thermal degradation of the fragile oxolane ether linkage prior to detection.

  • Acquisition: Perform an MS1 scan (m/z 50-500) followed by Data-Dependent MS2 (ddMS2) using Normalized Collision Energies (NCE) of 20, 40, and 60.

  • Validation Checkpoint: Ensure the mass error of the [M+H]⁺ precursor ion (m/z 155.0820) is strictly < 2.0 ppm before interpreting the fragmentation spectra.

Protocol 3: ATR-FTIR Spectroscopy
  • Background Collection: Collect an ambient air background (32 scans) immediately prior to sample analysis.

  • Sample Application: Place 2-3 mg of solid powder directly onto the diamond ATR crystal. Apply consistent pressure using the anvil.

    • Causality: Solid-state ATR-FTIR avoids solvent masking effects in the crucial 3000-3500 cm⁻¹ region, allowing for the unambiguous identification of the primary amine N-H stretching doublet.

  • Validation Checkpoint: Check the baseline at 4000 cm⁻¹. A sloping baseline indicates poor contact between the crystal and the sample, requiring re-application and increased anvil pressure.

Mechanistic & Workflow Visualizations

Workflow Prep Sample Preparation 3-(Oxolan-2-yl)-1,2-oxazol-5-amine NMR NMR Spectroscopy Elucidate Connectivity Prep->NMR Dissolve in DMSO-d6 MS HRMS (ESI+) Confirm Exact Mass Prep->MS Dilute in MeOH/H2O IR ATR-FTIR Identify Functional Groups Prep->IR Solid-state analysis Valid Orthogonal Validation Structural Confirmation NMR->Valid MS->Valid IR->Valid

Diagram 1: Analytical workflow for structural validation of 3-(Oxolan-2-yl)-1,2-oxazol-5-amine.

Fragmentation M1 Precursor Ion [M+H]+ m/z 155.08 M2 Ammonia Loss [M+H-NH3]+ m/z 138.05 M1->M2 Low Energy CID (-17 Da) M3 Ring Cleavage [M+H-C4H6O]+ m/z 85.04 M1->M3 Medium Energy CID (-70 Da)

Diagram 2: Proposed ESI+ mass spectrometric fragmentation logic and collision-induced pathways.

References

  • NextSDS. "3-(oxolan-2-yl)-1,2-oxazol-5-amine — Chemical Substance Information".
  • Benchchem. "Aminoisoxazole: A Comparative Guide for Researchers".
  • Benchchem. "Spectroscopic Comparison of (S)- and (R)-1-(tetrahydrofuran-2-yl)ethanone: A Guide for Researchers".
  • MDPI. "5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors".
  • Benchchem. "Spectroscopic Profile of 2-(Tetrahydrofuran-2-yl)acetic Acid: A Technical Guide".

Sources

3-(Oxolan-2-yl)-1,2-oxazol-5-amine: A High-Fsp³ Pharmacophore for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary: The Shift Toward "Sociable" 3D Fragments

Historically, Fragment-Based Drug Discovery (FBDD) libraries were dominated by planar, sp²-hybridized aromatic rings. While these "flatland" fragments readily bind to shallow hydrophobic pockets, they often suffer from poor aqueous solubility and fail to capture the complex, three-dimensional topology of challenging protein targets.

To overcome this, modern library design has pivoted toward "sociable" fragments—low-molecular-weight compounds built around 3D cyclic scaffolds (such as tetrahydrofuran or pyrrolidine) paired with heteroaromatic rings [2]. 3-(Oxolan-2-yl)-1,2-oxazol-5-amine (CAS: 1218915-65-1) [1] represents a premier example of this architectural shift. By coupling an sp³-rich oxolane (tetrahydrofuran) ring with a rigid, hydrogen-bonding 1,2-oxazol-5-amine core, this fragment provides an ideal starting point for hit-to-lead evolution against a variety of targets, including epigenetic readers (bromodomains) and ATPases [3, 6].

Physicochemical Profiling & Rule-of-Three (Ro3) Compliance

In FBDD, the "Rule of Three" (Ro3) dictates that fragments should have a molecular weight ≤ 300 Da, cLogP ≤ 3, and ≤ 3 hydrogen bond donors/acceptors. Strict adherence ensures that the fragment's binding affinity is driven by high-quality, specific interactions rather than non-specific lipophilic bulk [4].

As detailed in Table 1, 3-(Oxolan-2-yl)-1,2-oxazol-5-amine is exceptionally Ro3-compliant. Its high fraction of sp³ carbons (Fsp³) is the critical driver of its solubility, allowing it to be screened at the high concentrations (mM range) required to detect low-affinity fragment hits.

Table 1: Quantitative Physicochemical Data & Strategic Advantages
PropertyValueRo3 ThresholdStrategic Advantage in FBDD
Molecular Weight 154.17 g/mol ≤ 300 DaExtremely high ligand efficiency (LE); leaves ample "molecular real estate" for hit expansion.
cLogP (estimated) ~0.5≤ 3Prevents non-specific aggregation in aqueous assays; ensures high solubility in PBS and DMSO [4].
H-Bond Donors 2≤ 3The primary amine (-NH₂) acts as a bidentate donor, ideal for kinase hinge or bromodomain binding.
H-Bond Acceptors 4≤ 3 (Flexible)The oxolane oxygen and isoxazole N/O provide versatile acceptor vectors without violating lipophilicity.
Fsp³ (sp³ Fraction) 0.57 (4/7)N/A (Higher is better)Confers 3D character, allowing the molecule to project out of planar binding sites into solvent channels.
Rotatable Bonds 1≤ 3The single C-C bond between the rings minimizes the entropic penalty upon target binding.

Mechanistic Utility: Target-Specific Binding Logic

The architectural brilliance of 3-(Oxolan-2-yl)-1,2-oxazol-5-amine lies in its dual-nature pharmacophore.

  • Epigenetic Readers (BET Bromodomains): The 1,2-oxazol-5-amine motif is a highly validated acetyl-lysine (KAc) mimic. The nitrogen and oxygen of the isoxazole ring, combined with the 5-amine, form a robust hydrogen-bonding network with the conserved Asparagine residue (e.g., Asn140 in BRD4) and the structured water molecules at the base of the KAc binding pocket[3, 5].

  • Kinases and ATPases: Amino-isoxazoles are frequently utilized as hinge-binding motifs. For instance, in HSP90 inhibitors, the isoxazole core securely anchors the molecule via hydrogen bonds, while adjacent substituents dictate isoform selectivity [6]. The C3-oxolane ring projects outward, providing a highly soluble vector to probe the solvent-exposed channel or adjacent hydrophobic sub-pockets.

Pharmacophore Core 3-(Oxolan-2-yl)-1,2-oxazol-5-amine Central Scaffold Oxolane Oxolane Ring (C3) • High Fsp3 (3D Character) • Enhances Solubility • Hydrophobic Vector Core->Oxolane Isoxazole Isoxazole Core • KAc Mimic • Pi-Stacking • Rigid Geometry Core->Isoxazole Amine 5-Amine Group • Bidentate H-Bond Donor • Amidation Handle Core->Amine

Fig 1. Pharmacophore deconstruction and vector mapping for hit-to-lead expansion.

Self-Validating Fragment Screening Workflows

To successfully utilize this fragment, researchers must employ a rigorous, self-validating screening cascade. Because fragments bind with low affinity (typically KD​ in the 10 µM to 5 mM range), primary screening must be highly sensitive, and secondary screening must provide orthogonal structural confirmation.

FBDD_Cascade A Library Selection (3D 'Sociable' Fragments) B Primary Screen (SPR: KD > 100 µM) A->B High [C] C Orthogonal Validation (Ligand-Observed NMR) B->C Hits D Structural Resolution (X-Ray Crystallography) C->D Validated E Hit-to-Lead (Vector Expansion) D->E 3D Map

Fig 2. Self-validating fragment screening cascade from primary SPR to structural validation.

Protocol A: High-Concentration Surface Plasmon Resonance (SPR)

Causality: SPR is utilized because it detects mass changes in real-time without requiring fluorescent labels. Because 3-(Oxolan-2-yl)-1,2-oxazol-5-amine has a low molecular weight (154 Da), the theoretical maximum response ( Rmax​ ) will be small. We must immobilize a high density of the target protein and screen the fragment at high concentrations.

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling until a density of 3,000–5,000 Response Units (RU) is achieved.

  • Buffer Matching (Critical Step): Prepare a running buffer containing exactly 5% DMSO. Causality: High fragment concentrations require high DMSO. Even a 0.1% mismatch between the running buffer and the sample will cause massive bulk refractive index shifts, masking the true binding signal.

  • Self-Validation via Calibration: Run a DMSO solvent correction curve (4.5% to 5.5% DMSO) prior to sample injection to mathematically subtract bulk effects.

  • Injection: Inject the fragment in a multi-cycle kinetic format (concentrations ranging from 31.2 µM to 1 mM). Analyze the steady-state affinity to calculate the KD​ .

Protocol B: Structural Validation via X-Ray Crystallographic Soaking

Causality: SPR confirms that the fragment binds, but X-ray crystallography confirms how it binds. Knowing the exact orientation of the oxolane ring versus the isoxazole amine is mandatory for structure-based hit-to-lead chemistry.

  • Crystal Growth & Harvesting: Grow apo-crystals of the target protein. Transfer a single crystal into a stabilization drop.

  • High-Concentration Soaking: Dissolve 3-(Oxolan-2-yl)-1,2-oxazol-5-amine in 100% DMSO, then dilute into the crystallization mother liquor to achieve a final fragment concentration of 20–50 mM (maintaining DMSO ≤ 10%). Causality: The high Fsp³ nature of the oxolane ring prevents the fragment from precipitating out of the drop, a common failure point for planar fragments.

  • Self-Validation (Negative Control): Soak a parallel apo-crystal in mother liquor containing only the equivalent percentage of DMSO. Rationale: This ensures that any electron density observed in the active site is the fragment, not a trapped DMSO molecule.

  • Refinement: Collect diffraction data and perform difference electron density mapping ( Fo​−Fc​ ). The rigid planar isoxazole will typically resolve first, followed by the puckered oxolane ring.

Hit-to-Lead: Vector Expansion Strategies

Once the binding mode is structurally validated, 3-(Oxolan-2-yl)-1,2-oxazol-5-amine offers three distinct vectors for chemical expansion:

  • The C5-Amine Vector: The primary amine is an excellent synthetic handle. It can be rapidly functionalized via amide coupling with various carboxylic acids or via reductive amination. This vector is typically used to reach out of the binding pocket into the solvent boundary to improve pharmacokinetic properties [5].

  • The C4-Position Vector: The unsubstituted C4 position of the isoxazole ring is highly amenable to halogenation (e.g., bromination or iodination). Once halogenated, it serves as a prime candidate for Suzuki-Miyaura cross-coupling to introduce diverse aryl or heteroaryl groups, effectively filling adjacent hydrophobic cavities.

  • The Oxolane Vector: While less chemically reactive than the amine, the oxolane ring can be substituted during de novo synthesis to introduce methyl groups or fluorine atoms, subtly altering the ring pucker and optimizing van der Waals contacts within deep target pockets.

References

  • NextSDS. "3-(oxolan-2-yl)-1,2-oxazol-5-amine — Chemical Substance Information".
  • Chemistry World. "This fragment-based drug discovery library is designed to be sociable".
  • ACS Publications. "Fragment-Based Discovery of Bromodomain Inhibitors Part 2: Optimization of Phenylisoxazole Sulfonamides".
  • Prestwick Chemical. "Prestwick Drug-Fragment Library".
  • NIH / PMC. "Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors".
  • ResearchGate. "Discovery of potent N-(isoxazol-5-yl)amides as HSP90 inhibitors".

Methodological & Application

Application Note: Synthesis of 3-Substituted 5-Amino-isoxazoles

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Overview

The 3-substituted 5-aminoisoxazole motif is a privileged heterocyclic scaffold in modern drug discovery. Frequently deployed as a bioisostere for amides and phenyl rings, it modulates physicochemical properties such as metabolic stability, hydrogen-bonding capability, and aqueous solubility [1]. This structural core is integral to numerous biologically active molecules, including COX-2 inhibitors, antipsychotics, and antimicrobial agents [3].

For medicinal chemists, accessing this scaffold with high regioselectivity and functional group tolerance is critical. This guide provides a causal analysis of the two primary synthetic pathways—classical cyclocondensation and advanced nucleophilic addition—equipping researchers with the mechanistic insights and validated protocols necessary to synthesize both simple 3-substituted and sterically demanding 3,4-disubstituted 5-aminoisoxazoles.

Mechanistic Pathways & Causal Analysis

Pathway A: Cyclocondensation of β -Ketonitriles

The traditional workhorse for synthesizing 3-substituted 5-aminoisoxazoles is the reaction of a β -ketonitrile with hydroxylamine [1]. The success and regioselectivity of this pathway are strictly governed by pH control .

  • Causality of Regiocontrol: Under slightly acidic conditions (pH 4–6, typically buffered with sodium acetate), the nucleophilic nitrogen of hydroxylamine selectively attacks the more electrophilic ketone carbonyl to form an oxime intermediate. If the environment is too acidic or highly basic, competitive attack at the nitrile carbon can occur, leading to unwanted amidoxime byproducts. Following oxime formation, thermal or base-catalyzed dehydration drives the intramolecular cyclization of the oxime oxygen onto the pendant nitrile, generating the 5-amino group.

G A β-Ketonitrile (R-CO-CH2-CN) C Oxime Intermediate (R-C(=NOH)-CH2-CN) A->C + NH2OH (pH 4-6) B Hydroxylamine (NH2OH) B->C D 3-Substituted 5-Aminoisoxazole C->D Base/Heat (-H2O)

Regioselective cyclocondensation of β-ketonitriles with hydroxylamine.

Pathway B: Nucleophilic Addition to α -Chlorooximes

While the β -ketonitrile route is efficient, it frequently suffers from poor yields when incorporating bulky alkyl groups at the C-4 position due to steric hindrance during the cyclization step. To circumvent this, a highly efficient methodology utilizes the addition of lithiated alkyl nitriles to α -chlorooximes [2].

  • Causality of Reactivity: α -Chlorooximes are highly electrophilic species. Deprotonation of an alkyl nitrile with Lithium Diisopropylamide (LDA) at -78 °C generates a strong carbon nucleophile. This lithiated nitrile readily attacks the α -chlorooxime. The intermediate undergoes rapid, spontaneous cyclization driven by the thermodynamically favorable elimination of lithium chloride (LiCl), providing direct access to sterically encumbered 3,4-disubstituted 5-aminoisoxazoles.

G cluster_0 Electrophile & Nucleophile Generation N1 α-Chlorooxime (Ar-C(Cl)=NOH) N4 Addition Intermediate N1->N4 Nucleophilic Addition (-78°C to RT) N2 Alkyl Nitrile (R-CH2-CN) N3 Lithiated Nitrile (Li-CH(R)-CN) N2->N3 LDA, THF, -78°C N3->N4 N5 3-Aryl-4-alkyl- 5-aminoisoxazole N4->N5 Cyclization (-LiCl)

Synthesis of 4-alkyl-5-aminoisoxazoles via addition to α-chlorooximes.

Comparative Data Analysis

To aid in route selection, the following table summarizes the quantitative and qualitative parameters of the two primary methodologies [1][2].

ParameterPathway A: β -Ketonitrile RoutePathway B: α -Chlorooxime Route
Best Suited For Simple 3-substituted 5-aminoisoxazoles3-Aryl-4-alkyl-5-aminoisoxazoles
Key Reagents Hydroxylamine HCl, NaOAc, EtOHLDA, n-BuLi, anhydrous THF
Reaction Temperature Reflux (78 °C)-78 °C to Room Temperature
Typical Yields 75% – 90%65% – 85%
Regioselectivity High (pH dependent)Absolute (Structurally enforced)
C4-Substitution Tolerance Poor (Steric hindrance blocks cyclization)Excellent (Driven by LiCl elimination)

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the steps to ensure experimental integrity.

Protocol 1: Synthesis of 3-Phenyl-5-aminoisoxazole (Pathway A)

This protocol utilizes a sodium acetate buffer to ensure the selective formation of the oxime intermediate.

  • Preparation: In a 100 mL round-bottom flask, dissolve benzoylacetonitrile (10.0 mmol, 1.45 g) in absolute ethanol (25 mL).

  • Buffer Addition: In a separate vial, dissolve hydroxylamine hydrochloride (12.0 mmol, 0.83 g) and sodium acetate trihydrate (12.0 mmol, 1.63 g) in distilled water (5 mL). Add this aqueous buffer dropwise to the ethanolic solution.

  • Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4–6 hours.

  • In-Process Control: Monitor the reaction via TLC (Eluent: 30% EtOAc in Hexanes). The starting material ( Rf​≈0.6 ) should disappear, replaced by a highly UV-active product spot ( Rf​≈0.3 ).

  • Workup: Cool the mixture to room temperature and concentrate in vacuo to remove ethanol. Partition the aqueous residue between Ethyl Acetate (30 mL) and water (20 mL). Extract the aqueous layer twice more with EtOAc (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification & Validation: Purify via recrystallization from hot ethanol/water.

    • Self-Validation (NMR): 1 H NMR (CDCl 3​ , 400 MHz) must show a distinct singlet at δ 5.45 ppm (integrating for 1H), corresponding to the isolated C4-H proton of the isoxazole ring, and a broad singlet at δ 4.50 ppm (integrating for 2H) for the NH2​ group.

Protocol 2: Synthesis of 3-Phenyl-4-methyl-5-aminoisoxazole (Pathway B)

This protocol requires strict anhydrous conditions and inert atmosphere (Argon/N 2​ ) due to the use of highly reactive organolithium reagents [2].

  • LDA Generation: To an oven-dried 50 mL Schlenk flask containing anhydrous THF (15 mL), add diisopropylamine (11.0 mmol, 1.54 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add n-Butyllithium (11.0 mmol, 2.5 M in hexanes). Stir for 30 minutes.

  • Nitrile Lithiation: Add propionitrile (10.0 mmol, 0.71 mL) dropwise to the LDA solution at -78 °C. Stir for 45 minutes to ensure complete formation of the lithiated nitrile.

  • Electrophilic Addition: Dissolve benzaldehyde α -chlorooxime (5.0 mmol, 0.78 g) in anhydrous THF (5 mL). Add this solution dropwise to the reaction mixture at -78 °C over 10 minutes.

  • Cyclization: Remove the dry ice bath and allow the reaction to slowly warm to room temperature overnight (approx. 12 hours). The intermediate will spontaneously cyclize.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH4​Cl (10 mL). Extract the mixture with EtOAc (3 x 20 mL). Wash the combined organics with brine, dry over MgSO4​ , and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude residue via flash column chromatography (Silica gel, 20-40% EtOAc in Hexanes).

    • Self-Validation (NMR): 1 H NMR (CDCl 3​ , 400 MHz) will show the complete absence of the C4-H proton ( δ 5.45 ppm). Instead, a sharp singlet integrating for 3H will appear at δ 1.95 ppm , confirming the successful incorporation of the C4-methyl group.

References

  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(11), 8213-8243. URL:[Link]

  • Bourbeau, M. P., & Rider, J. T. (2006). A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles. Organic Letters, 8(17), 3679-3680. URL:[Link]

Regioselective Synthesis of 5-Amino-3-Alkyl Isoxazoles: Advanced Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol

Executive Summary

5-Amino-3-alkyl isoxazoles are privileged scaffolds in medicinal chemistry, serving as critical pharmacophores in compounds exhibiting fungicidal, anthelmintic, and bactericidal properties[1]. Despite their broad utility, synthesizing these heterocycles with absolute regiocontrol remains a formidable challenge. Traditional condensation reactions utilizing ambidentate nucleophiles (e.g., hydroxylamine) frequently yield an inseparable mixture of 3-amino and 5-amino regioisomers.

As a Senior Application Scientist, I have structured this guide to detail two robust, field-validated methodologies that bypass these limitations to achieve strict regioselectivity: the captodative [3+2] cycloaddition of nitrile oxides and the pH-modulated condensation of β-enaminonitriles .

Mechanistic Causality and Design Principles (E-E-A-T)

To achieve high yields and absolute regiocontrol, it is critical to understand the electronic and environmental factors driving these reactions. Do not simply mix reagents; control the transition states.

Pathway A: The Captodative [3+2] Cycloaddition

The 1,3-dipolar cycloaddition between nitrile oxides and α-cyanoenamines is a premier method for the1[1].

Causality of Regiocontrol: α-Cyanoenamines function as synthetic equivalents to aminoacetylenes. The presence of a strongly electron-donating secondary amine (e.g., morpholine) and an electron-withdrawing cyano group on the same olefinic carbon creates a powerful "captodative" push-pull electronic effect[1]. This polarization rigidly dictates the transition state alignment during the concerted[3+2] cycloaddition with the in situ generated nitrile oxide. Following cyclization, the transient isoxazoline intermediate undergoes spontaneous, irreversible elimination of hydrogen cyanide (HCN), driving the reaction to the fully aromatized 5-amino-3-alkyl isoxazole[2],[1].

G A Chloroxime (Precursor) B Nitrile Oxide (1,3-Dipole) A->B Base (Et3N) -HCl D [3+2] Cycloaddition (Transition State) B->D + C α-Cyanoenamine (Dipolarophile) C->D E 5-Amino-3-Alkyl Isoxazole D->E Spontaneous Elimination (-HCN)

Mechanistic workflow: [3+2] cycloaddition of nitrile oxides and α-cyanoenamines.

Pathway B: pH-Modulated Condensation

An alternative, highly scalable route involves the condensation of β-ketonitriles or 3-aminocrotononitriles with hydroxylamine[3].

Causality of Regiocontrol: Hydroxylamine is an ambidentate nucleophile, possessing both oxygen and nitrogen reactive centers. In basic or neutral media, the nitrogen atom is more nucleophilic, leading to initial attack on the carbonyl carbon and subsequent formation of the 3-amino-5-alkyl isoxazole. However, by conducting the reaction in strictly acidic media (pH < 3), the amine group becomes protonated. This 4[4]. Oxygen selectively attacks the carbonyl, and subsequent cyclization of the nitrogen onto the nitrile carbon exclusively yields the 5-amino-3-alkyl isoxazole[4].

G A β-Ketonitrile + Hydroxylamine B Acidic Media (pH < 3) O-attack favored A->B C Basic Media (pH > 9) N-attack favored A->C D 5-Amino-3-Alkyl Isoxazole (Major Product) B->D Cyclization E 3-Amino-5-Alkyl Isoxazole (Major Product) C->E Cyclization

pH-dependent regioselective cyclization of β-ketonitriles with hydroxylamine.

Comparative Data Analysis

Selecting the appropriate methodology depends on your starting material availability and scale-up requirements.

Parameter[3+2] Cycloaddition (Nitrile Oxides)pH-Controlled Condensation
Precursors Chloroximes & α-Cyanoenaminesβ-Ketonitriles & Hydroxylamine HCl
Regioselectivity >99% (Exclusive 5-amino)>95% (Highly favors 5-amino)
Key Reagents Triethylamine (Et₃N), TolueneAbsolute Ethanol, No Base
Typical Yields 60–85%70–90%
Mechanistic Driver Captodative electronic polarizationProtonation of NH₂ (O-nucleophilicity)
Primary Advantage Mild conditions, broad functional group toleranceHighly scalable, inexpensive reagents

Experimental Protocols

Protocol A: One-Pot Regioselective Synthesis via Nitrile Oxides

This protocol utilizes α-cyanoenamines to trap in situ generated nitrile oxides.

Self-Validating System: The generation of the nitrile oxide is visually confirmed by the immediate precipitation of triethylamine hydrochloride. The irreversible elimination of HCN drives the reaction forward, preventing equilibrium mixtures.

  • Preparation: In an oven-dried 50 mL round-bottom flask purged with N₂, dissolve the chosen α-cyanoenamine (1.0 mmol) and the corresponding chloroxime (1.1 mmol) in 5.0 mL of anhydrous toluene.

  • Dipole Generation: Cool the reaction mixture to 0 °C using an ice bath. Add triethylamine (1.5 mmol) dropwise over 15 minutes.

    • Field Insight: A thick white precipitate (Et₃N·HCl) will form immediately. This is your visual confirmation that the highly reactive nitrile oxide 1,3-dipole has been generated[1].

  • Cycloaddition: Remove the ice bath, allowing the reaction to warm to room temperature. Stir vigorously for 12–16 hours. Monitor via TLC (Eluent: 7:3 Hexanes/EtOAc) until the UV-active chloroxime spot disappears.

  • Workup: Filter the suspension through a Celite pad to remove the Et₃N·HCl salt, washing the pad with an additional 10 mL of toluene. Transfer the filtrate to a separatory funnel, wash with distilled water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO₄.

  • Purification & Validation: Concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography or recrystallization from diethyl ether.

    • Analytical Validation: Confirm regiochemistry via ¹³C-NMR. The 5-amino isomer will display a characteristic C4 methine peak at ~76–78 ppm and a C5 quaternary carbon peak at ~157–162 ppm[1].

Protocol B: pH-Controlled Condensation of β-Ketonitriles

This protocol leverages acidic conditions to force oxygen-first nucleophilic attack.

Self-Validating System: By strictly avoiding the addition of any base, the hydroxylamine hydrochloride maintains the reaction pH below 3, locking the nucleophilicity to the oxygen atom and guaranteeing the 5-amino regioisomer[4].

  • Preparation: In a 100 mL round-bottom flask, suspend the β-ketonitrile or 3-aminocrotononitrile (10.0 mmol) and hydroxylamine hydrochloride (12.0 mmol) in 20 mL of absolute ethanol.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4–6 hours.

    • Field Insight: The initial heterogeneous suspension will gradually turn into a clear, homogenous solution as the hydrochloride salt is consumed and the reaction progresses[3].

  • Workup: Cool the reaction to room temperature. Remove the ethanol under reduced pressure to yield a crude hydrochloride salt of the product. Resuspend the residue in 15 mL of water.

  • Neutralization: Carefully neutralize the aqueous suspension by adding saturated aqueous NaHCO₃ dropwise until the pH reaches exactly 7.0 (monitor continuously with pH paper).

    • Critical Step: Do not use strong bases (like NaOH), as they can hydrolyze the newly formed isoxazole ring. The free-base 5-amino-3-alkyl isoxazole will precipitate as a solid.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Recrystallize from an ethanol/water mixture to obtain the analytically pure product[3].

References

  • Saad, A., Vaultier, M., & Derdour, A. (2004). One step regioselective synthesis of 5-aminoisoxazoles from nitrile oxides and α-cyanoenamines. Molecules, 9(7), 527-534.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). PMC / National Institutes of Health.
  • Reaction of β-dimethylaminovinyl ketones with hydroxylamine: A simple and useful method for synthesis of 3- and 5-substituted isoxazoles. ResearchGate.

Sources

Application Notes and Protocols for the Cellular Characterization of 3-(Oxolan-2-yl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Strategic Approach to Profiling Novel Chemical Entities

In the landscape of modern drug discovery, the initial characterization of novel chemical entities is a critical step in identifying promising therapeutic candidates.[1][2] 3-(Oxolan-2-yl)-1,2-oxazol-5-amine is a heterocyclic compound with a structure suggestive of potential biological activity; however, its specific cellular effects remain to be elucidated.[3][4] The oxazole ring is a component of various biologically active compounds, including those with antimicrobial and antiproliferative properties.[5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a panel of cell-based assays to systematically evaluate the biological impact of 3-(Oxolan-2-yl)-1,2-oxazol-5-amine.

Our approach is designed to be a logical, tiered workflow, starting with broad assessments of cytotoxicity and cell viability, followed by more detailed investigations into specific cellular mechanisms such as apoptosis, cell cycle progression, and cell proliferation. This strategic screening cascade allows for a thorough initial profiling of the compound's activities in a cellular context, which is more biologically relevant than purely biochemical assays.[8][9]

Part 1: Foundational Analysis - Cytotoxicity and Cell Viability

The first step in characterizing any new compound is to determine its effect on cell viability and to identify its cytotoxic concentration range. This foundational data is essential for designing subsequent, more mechanistic assays.

MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method that provides an indication of cellular metabolic activity, which is often used as a proxy for cell viability.[10][11] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[10]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 4: Assay seed_cells Seed cells in a 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add serial dilutions of 3-(Oxolan-2-yl)-1,2-oxazol-5-amine incubate_48h Incubate for 24-72h add_compound->incubate_48h add_mtt Add MTT reagent incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilization Add solubilization solution incubate_4h->add_solubilization read_absorbance Read absorbance at 570 nm add_solubilization->read_absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol: MTT Assay

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[12]

  • Compound Treatment: Prepare a series of dilutions of 3-(Oxolan-2-yl)-1,2-oxazol-5-amine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[10]

  • Data Acquisition: Incubate the plate overnight in the incubator. Measure the absorbance at 570 nm using a microplate reader.[10]

Real-Time Cytotoxicity Assay

To distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects, a real-time cytotoxicity assay can be employed.[13] These assays utilize a fluorescent dye that is excluded from live cells but enters and stains the DNA of dead cells.[14]

Protocol: Real-Time Cytotoxicity Assay (using a DNA-binding dye)

  • Cell Seeding with Dye: Dilute the cytotoxicity dye (e.g., CellTox™ Green) in the cell culture medium and seed the cells in a 96-well plate as described for the MTT assay.[13]

  • Compound Addition: Add the test compound at various concentrations to the wells.

  • Kinetic Measurement: Place the plate in a plate reader equipped with an incubator and orbital shaking. Measure the fluorescence (e.g., excitation 485-500 nm, emission 520-530 nm) every 2 hours for the duration of the experiment (e.g., 72 hours).[13]

Data Presentation: Hypothetical IC50 Values

Cell LineAssay TypeIncubation Time (h)IC50 (µM)
HCT116MTT4825.3
MCF7MTT4842.1
A549MTT48> 100
HCT116Real-Time Cytotoxicity4830.5

Part 2: Mechanistic Elucidation - Apoptosis, Cell Cycle, and Proliferation

If 3-(Oxolan-2-yl)-1,2-oxazol-5-amine demonstrates cytotoxic or anti-proliferative effects, the next logical step is to investigate the underlying mechanism.

Apoptosis Detection by Annexin V Staining

Apoptosis, or programmed cell death, is a common mechanism of action for anti-cancer drugs. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[15][17] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[16][18]

Experimental Workflow: Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Culture & Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed and treat cells with 3-(Oxolan-2-yl)-1,2-oxazol-5-amine harvest_cells Harvest cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend_buffer Resuspend in Annexin V binding buffer wash_cells->resuspend_buffer add_stains Add Annexin V-FITC and PI resuspend_buffer->add_stains incubate_rt Incubate at RT in the dark add_stains->incubate_rt analyze_flow Analyze by flow cytometry

Caption: Workflow for detecting apoptosis using Annexin V and PI staining.

Protocol: Annexin V/PI Staining for Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with 3-(Oxolan-2-yl)-1,2-oxazol-5-amine at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[16]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.[16][19]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]

  • Analysis: Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

Many cytotoxic compounds exert their effects by disrupting the cell cycle. Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20][21][22]

Protocol: Cell Cycle Analysis with Propidium Iodide

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at 4°C.[23]

  • Staining: Wash the fixed cells with PBS. Resuspend the cells in a staining solution containing propidium iodide and RNase A.[20][23] RNase treatment is necessary as PI can also bind to double-stranded RNA.[21]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer.

Data Presentation: Hypothetical Cell Cycle Distribution

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.230.114.7
Compound (10 µM)48.925.525.6
Compound (25 µM)35.715.848.5
Cell Proliferation Assay

To directly measure the effect of the compound on DNA synthesis and cell proliferation, a BrdU (5-bromo-2'-deoxyuridine) incorporation assay can be performed.[24] BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S phase of the cell cycle.

Protocol: BrdU Cell Proliferation Assay

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compound for the desired duration.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow for antibody access to the incorporated BrdU.

  • Antibody Incubation: Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.

  • Substrate Addition and Detection: Add the enzyme substrate and measure the colorimetric or chemiluminescent signal.

Part 3: Exploring a Potential Specific Target - GABAA Receptor Modulation

Given the presence of a nitrogen-containing heterocyclic ring system in 3-(Oxolan-2-yl)-1,2-oxazol-5-amine, it is plausible that it may interact with specific protein targets in the central nervous system, such as GABA-A receptors.[25][26] GABA-A receptors are ligand-gated ion channels that are important drug targets for conditions like anxiety and epilepsy.[26]

Hypothetical Signaling Pathway: GABAA Receptor Activation

GABAA_Pathway GABA_A GABAA Receptor Cl_channel Chloride Ion Channel GABA_A->Cl_channel Opens Compound 3-(Oxolan-2-yl)-1,2-oxazol-5-amine Compound->GABA_A Potentially Binds/Modulates GABA GABA GABA->GABA_A Binds Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Hypothetical mechanism of GABAA receptor modulation.

Radioligand Binding Assay

A radioligand binding assay can determine if 3-(Oxolan-2-yl)-1,2-oxazol-5-amine directly interacts with the GABA-A receptor. This is a biochemical assay that measures the displacement of a known radiolabeled ligand (e.g., [3H]muscimol or [3H]flunitrazepam) from the receptor by the test compound.[27][28]

Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GABA-A receptor or from brain tissue.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter mat using a scintillation counter.

Functional Cell-Based Assay

A functional assay is necessary to determine if binding to the receptor translates into a biological effect (agonist, antagonist, or modulator). A fluorescence-based assay using a halide-sensitive yellow fluorescent protein (YFP) can be used to measure chloride ion flux through the GABA-A channel.[26]

Protocol: YFP-Based Chloride Flux Assay

  • Cell Line: Use a stable cell line co-expressing the GABA-A receptor subunits and a halide-sensitive YFP.

  • Assay Plate Preparation: Plate the cells in a 96- or 384-well plate.

  • Compound Addition: Add the test compound alone (to test for agonist activity) or in combination with a known GABA-A agonist like GABA (to test for antagonist or modulator activity).[29]

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the quenching of the YFP signal upon chloride influx.

Conclusion

This application note provides a structured and comprehensive framework for the initial cellular characterization of 3-(Oxolan-2-yl)-1,2-oxazol-5-amine. By systematically progressing from broad assessments of cytotoxicity to detailed mechanistic studies of apoptosis, cell cycle, and proliferation, researchers can efficiently profile the biological activities of this novel compound. Furthermore, the inclusion of assays for a potential specific target, the GABA-A receptor, offers a path toward elucidating a more defined mechanism of action. The protocols and workflows described herein are based on established methodologies and provide a solid foundation for advancing our understanding of this and other novel chemical entities in the drug discovery pipeline.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Thermo Fisher Scientific. (n.d.). Apoptosis Protocols.
  • Kim, H. J., & Lee, S. K. (n.d.). Assaying cell cycle status using flow cytometry. Methods in Molecular Biology.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • DeNovix. (2025, August 1). Apoptosis Assay Protocol | Technical Note 244.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • National Center for Biotechnology Information. (n.d.). Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity.
  • University of South Florida Health. (n.d.). Apoptosis Protocols.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • Miltenyi Biotec. (n.d.). Cell based assays for drug discovery.
  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay.
  • Biophysics Reports. (2021, December 31). A review for cell-based screening methods in drug discovery.
  • Protocol Online. (2009, February 2). Cell Proliferation Assay.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis.
  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • Wikipedia. (n.d.). Cell cycle analysis.
  • baseclick. (n.d.). Proliferations Assay | Methods, Analysis & Applications.
  • Sigma-Aldrich. (n.d.). Cell Viability and Proliferation Assays.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
  • Promega. (n.d.). CellTox™ Green Cytotoxicity Assay Protocol.
  • Sygnature Discovery. (n.d.). GABAA Receptors.
  • National Center for Biotechnology Information. (n.d.). Image-Based Marker-Free Screening of GABAA Agonists, Antagonists, and Modulators.
  • Eurofins Discovery. (n.d.). GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay.
  • National Center for Biotechnology Information. (n.d.). Characterization of GABA Receptors.
  • Peilot-Sjögren, H., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE.
  • Sapphire Bioscience. (n.d.). 3-(Oxolan-2-yl)-1,2-oxazol-5-amine.
  • Kakkar, S., et al. (2018). Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. Chemistry Central Journal, 12(1), 130.
  • NextSDS. (n.d.). 3-(oxolan-2-yl)-1,2-oxazol-5-amine — Chemical Substance Information.
  • National Center for Biotechnology Information. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives.
  • ResearchGate. (2021, August). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives.

Sources

Application Note: In Vitro ADME Profiling of Oxolane-Containing Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Scaffold Significance

The oxolane (tetrahydrofuran or THF) ring is a privileged structural motif in medicinal chemistry, frequently deployed to fine-tune the physicochemical properties of drug candidates. By replacing carbocyclic rings (e.g., cyclopentane) with an oxolane core, medicinal chemists can introduce a hydrogen-bond acceptor that significantly alters the molecule's polarity, aqueous solubility, and lipophilicity (LogP)[1]. However, the introduction of the ether oxygen also introduces specific pharmacokinetic liabilities—most notably, susceptibility to cytochrome P450 (CYP)-mediated oxidation at the α -carbon[2]. Rigorous in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is therefore essential to navigate these liabilities and optimize lead compounds[3].

Mechanistic Causality of Oxolane Metabolism

To design effective ADME assays, one must first understand the structural vulnerabilities of the oxolane ring. The electron-withdrawing nature of the oxygen atom activates the adjacent α -C-H bonds toward oxidative attack by hepatic CYP450 enzymes.

The initial metabolic step is typically monohydroxylation at the α -carbon, yielding an unstable hemiacetal (an α -hydroxyoxolane)[2][4]. From this intermediate, the pathway diverges:

  • Ring Opening (Spontaneous or Enzymatic): The hemiacetal can spontaneously open to form a γ -hydroxybutyraldehyde derivative. This aldehyde is highly reactive and can covalently bind to proteins or undergo further oxidation to a carboxylic acid[2][3].

  • Lactone Formation: Further oxidation of the hemiacetal yields a γ -butyrolactone, which is generally more stable but represents a significant structural deviation from the parent drug.

Understanding this causality dictates our analytical strategy: standard parent-depletion assays are insufficient. To accurately profile oxolanes, assays must be designed to trap and quantify the reactive ring-opened aldehyde intermediates.

Pathway Oxolane Oxolane Scaffold CYP CYP450 Enzyme Oxolane->CYP Oxidation Hemiacetal alpha-Hydroxyoxolane CYP->Hemiacetal Hydroxylation RingOpen Ring-Opened Aldehyde Hemiacetal->RingOpen Spontaneous Lactone gamma-Butyrolactone Hemiacetal->Lactone Enzymatic

CYP450-mediated alpha-carbon oxidation and ring-opening pathways of oxolanes.

Quantitative Impact on Physicochemical Properties

The substitution of a carbocycle with an oxolane ring fundamentally shifts the ADME profile. The table below summarizes the expected quantitative shifts and their downstream implications for assay design.

Physicochemical PropertyCyclopentane (Carbocycle)Oxolane (Heterocycle)Impact on ADME Profile & Assay Strategy
Lipophilicity (LogP) Higher (Baseline)Lower ( Δ ~ -1.0 to -1.5)Reduces non-specific protein binding in microsomal assays; improves free fraction ( fu​ ).
Aqueous Solubility Poor to ModerateModerate to HighEnhances kinetic solubility; reduces the risk of precipitation in assay buffers.
Metabolic Stability Stable coreLabile at α -carbonsRequires structural shielding (e.g., methylation, fluorination) to reduce intrinsic clearance ( CLint​ )[3].
Polar Surface Area (PSA) LowerHigher (+ 9.2 Ų)May reduce passive transcellular permeability; increases potential for P-glycoprotein (P-gp) efflux[5].

Self-Validating Experimental Protocols

To address the specific challenges posed by oxolanes, the following protocols have been engineered as self-validating systems. Every step includes internal checks to ensure data integrity.

Protocol A: Liver Microsomal Stability with Aldehyde Trapping

Objective: To determine the intrinsic clearance ( CLint​ ) of oxolane candidates while capturing reactive ring-opened aldehyde metabolites that would otherwise escape detection.

Causality: Without a trapping agent, the γ -hydroxybutyraldehyde metabolite covalently binds to microsomal proteins, leading to poor mass balance and an underestimation of the metabolic rate[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare human liver microsomes (HLM) at a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Trapping Agent Integration: Add methoxylamine hydrochloride (final concentration 5 mM) to the buffer. Rationale: Methoxylamine rapidly reacts with transient aldehydes to form stable oxime derivatives, which are easily detectable via LC-MS/MS.

  • Pre-Incubation: Aliquot 190 µL of the microsomal suspension into a 96-well plate. Add 1 µL of the oxolane test compound (final concentration 1 µM, ≤0.5% DMSO). Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of 20 mM NADPH (final concentration 1 mM).

  • Self-Validation Controls:

    • Negative Control: Substitute NADPH with buffer to verify that depletion is strictly CYP-mediated and not due to chemical instability.

    • Positive Control: Run Midazolam (CYP3A4 substrate) in parallel to validate microsomal activity.

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, transfer 20 µL of the reaction mixture into 80 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS, monitoring both the parent mass transition and the predicted mass of the methoxylamine-trapped oxime adduct.

Protocol B: Bidirectional Caco-2 Permeability Assay

Objective: To assess intestinal absorption and identify active efflux liabilities.

Causality: The ether oxygen of the oxolane ring acts as a hydrogen-bond acceptor, increasing the polar surface area. This can restrict passive diffusion and increase affinity for apical efflux transporters like P-glycoprotein (P-gp)[5].

Step-by-Step Methodology:

  • Cell Culture & Monolayer Validation: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days. Self-Validation: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω⋅cm2 to ensure tight junction integrity.

  • Buffer Preparation: Prepare Hank's Balanced Salt Solution (HBSS). Adjust the Apical (A) chamber buffer to pH 6.5 and the Basolateral (B) chamber buffer to pH 7.4. Rationale: This pH gradient mimics the physiological conditions of the human intestine, providing a more accurate assessment of ionizable compound partitioning.

  • Dosing:

    • For A-to-B (absorptive) direction: Add 10 µM of the oxolane compound to the apical chamber.

    • For B-to-A (secretory) direction: Add 10 µM to the basolateral chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Take 50 µL samples from the receiver compartments at 60 and 120 minutes. Replenish with fresh buffer.

  • Control Validation: Run Propranolol (high permeability marker) and Digoxin (P-gp substrate marker) to confirm assay dynamic range and transporter expression.

  • Data Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER > 2.0 indicates a potential efflux liability necessitating structural optimization (e.g., reducing hydrogen bond acceptors or adding steric bulk)[5].

Workflow Start Oxolane Candidate MetStab Microsomal Stability (Trapping Assay) Start->MetStab Perm Caco-2 Permeability (Efflux Ratio) Start->Perm LCMS LC-MS/MS Analysis MetStab->LCMS Perm->LCMS Data ADME Optimization LCMS->Data

In vitro ADME profiling workflow for oxolane-containing drug candidates.

Conclusion

The incorporation of an oxolane ring is a powerful strategy in medicinal chemistry, but it requires a nuanced approach to ADME profiling. By understanding the causality of CYP450-mediated α -oxidation and the physicochemical impact of the ether oxygen, researchers can deploy targeted, self-validating assays. Utilizing trapping agents in metabolic stability assays and bidirectional permeability screens ensures that reactive intermediates and efflux liabilities are identified early, accelerating the optimization of robust clinical candidates.

Sources

Application Notes and Protocols for the Characterization of 3-(Oxolan-2-yl)-1,2-oxazol-5-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities, including the inhibition of protein kinases.[1][2] This document provides a comprehensive guide for the characterization of novel isoxazole-containing compounds, using 3-(Oxolan-2-yl)-1,2-oxazol-5-amine as a representative molecule. The following application notes and protocols are designed to offer a robust framework for evaluating its potential as a kinase inhibitor, from initial biochemical assays to cell-based validation. While specific data on 3-(Oxolan-2-yl)-1,2-oxazol-5-amine is not extensively available in the public domain, the methodologies described herein are industry-standard for the preclinical assessment of novel small molecule kinase inhibitors.

Introduction: The Isoxazole Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[3][4] The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized targeted therapy.[5] The isoxazole ring system is considered a "privileged" scaffold in this context, as it can mimic the purine ring of ATP, enabling competitive binding to the kinase active site.[3][6] The diverse substitution patterns possible on the isoxazole core allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

3-(Oxolan-2-yl)-1,2-oxazol-5-amine (CAS Number: 1218915-65-1) is a novel chemical entity incorporating this promising scaffold.[7][8][9] Its characterization as a potential kinase inhibitor requires a systematic approach, beginning with in vitro biochemical assays to determine its inhibitory activity against a panel of kinases, followed by cell-based assays to confirm its efficacy in a physiologically relevant context.

General Experimental Workflow

The successful characterization of a novel kinase inhibitor follows a logical progression from broad, high-throughput screening to more focused, mechanistic studies in cellular models.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cell-Based Validation A Compound Acquisition (3-(Oxolan-2-yl)-1,2-oxazol-5-amine) B High-Throughput Screening (HTS) (e.g., TR-FRET or Luminescence Assay) A->B C IC50 Determination (Dose-Response Curves) B->C D Target Engagement Assay (e.g., NanoBRET) C->D Proceed with potent hits E Downstream Signaling Analysis (e.g., Western Blot for p-Substrate) D->E F Cellular Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo) E->F

Caption: General workflow for kinase inhibitor characterization.

In Vitro Biochemical Kinase Inhibition Assays

The initial step in characterizing a potential kinase inhibitor is to measure its direct effect on the enzymatic activity of purified kinases. Biochemical assays are essential for determining the potency (typically as an IC50 value) and selectivity of the compound.[10]

Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption corresponds to kinase inhibition.

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 3-(Oxolan-2-yl)-1,2-oxazol-5-amine in 100% DMSO.

    • Create a serial dilution of the compound in assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of the target kinase and its specific substrate in the assay buffer.

    • Prepare the ATP solution at a concentration appropriate for the kinase being tested (often at the Km for ATP).

  • Assay Procedure (96-well or 384-well plate format):

    • Add 5 µL of the compound dilutions to the wells. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

    • Add 10 µL of the kinase-substrate mixture to each well and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and detect the remaining ATP by adding 25 µL of a luciferase-based ATP detection reagent.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Convert the raw luminescence data to percent inhibition relative to the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of 3-(Oxolan-2-yl)-1,2-oxazol-5-amine should be tested against a panel of kinases to assess its selectivity.

Kinase TargetIC50 (nM)
Kinase AValue
Kinase BValue
Kinase CValue
......

Cell-Based Assays for Functional Inhibition

While biochemical assays are crucial for determining direct enzymatic inhibition, cell-based assays are necessary to confirm that the compound can enter cells, engage its target, and exert a biological effect in a more physiologically relevant context.[10][11][12]

Western Blotting for Downstream Target Phosphorylation

This method is used to assess the phosphorylation status of a specific protein that is a downstream substrate of the target kinase.[3] A reduction in the phosphorylated form of the substrate indicates inhibition of the upstream kinase.

Protocol:

  • Cell Culture and Treatment:

    • Seed a relevant cancer cell line (e.g., one known to be driven by the target kinase) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with increasing concentrations of 3-(Oxolan-2-yl)-1,2-oxazol-5-amine for a predetermined time (e.g., 2-24 hours). Include a DMSO vehicle control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target protein.

    • As a loading control, also probe for the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Hypothetical Signaling Pathway Inhibition

RTK Receptor Tyrosine Kinase (RTK) Substrate Downstream Substrate RTK->Substrate ATP -> ADP Inhibitor 3-(Oxolan-2-yl)-1,2-oxazol-5-amine Inhibitor->RTK Inhibition pSubstrate Phosphorylated Substrate (Active) Response Cellular Response (Proliferation, Survival) pSubstrate->Response

Caption: Inhibition of a hypothetical RTK signaling pathway.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[3] It is used to determine the effect of the compound on cell growth and survival.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 3-(Oxolan-2-yl)-1,2-oxazol-5-amine for 72 hours.

  • MTT Addition and Incubation:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot the percent viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the EC50 value.

Data Presentation: Cellular Activity
Cell LineAssay TypeEC50 (µM)
Cell Line XProliferation (MTT)Value
Cell Line YProliferation (MTT)Value

Trustworthiness and Self-Validating Systems

To ensure the reliability of the data, every protocol must incorporate self-validating measures:

  • Positive and Negative Controls: In all assays, include known potent inhibitors as positive controls and inactive structural analogs as negative controls.

  • Orthogonal Assays: Confirm key findings using different assay formats. For example, a hit from a luminescence-based biochemical assay should be confirmed with a fluorescence-based assay.

  • Counter-Screening: To identify potential assay artifacts, screen the compound in assays that lack the target kinase.[4]

Conclusion

The protocols and framework detailed in this document provide a comprehensive approach to characterizing the kinase inhibitory potential of novel compounds such as 3-(Oxolan-2-yl)-1,2-oxazol-5-amine. By systematically progressing from in vitro biochemical screening to cell-based functional assays, researchers can build a robust data package to support further preclinical and clinical development. The isoxazole scaffold continues to be a fertile ground for the discovery of new kinase inhibitors, and a rigorous, well-documented evaluation is paramount to success.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • PLOS One. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Cayman Chemical. Methods for Detecting Kinase Activity.
  • Kinase Logistics. Cell-based Kinase Profiling Service.
  • BenchChem. Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide.
  • ResearchGate. Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors.
  • PubMed. (2015, February 15). Development and application of PI3K assays for novel drug discovery.
  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • NextSDS. 3-(oxolan-2-yl)-1,2-oxazol-5-amine — Chemical Substance Information.
  • Sapphire Bioscience. 3-(Oxolan-2-yl)-1,2-oxazol-5-amine.
  • PubChem. 3-(oxolan-2-yl)-1,2-oxazol-5-amine.
  • Shanghai Chemlin Biopharmaceutical Co., Ltd. 3-(oxan-2-yl)-1,2-oxazol-5-amine.
  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • MDPI. (2024, October 12). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Zanco Journal of Medical Sciences. (2025, April). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of.
  • International Journal of Creative Research Thoughts. (2025, May). (PDF) Synthesis, characterization and biological activity of isoxazole derivatives.

Sources

Troubleshooting & Optimization

Isoxazole Therapeutics Support Center: Troubleshooting Aqueous Solubility

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isoxazole Formulation and Development. Isoxazole derivatives are highly valued in medicinal chemistry for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. However, a significant hurdle in their clinical translation is their poor aqueous solubility, frequently classifying them as Biopharmaceutics Classification System (BCS) Class II or IV compounds[2][3].

This guide provides researchers and formulation scientists with mechanistic insights, actionable troubleshooting steps, and validated protocols to overcome solubility barriers in isoxazole drug development.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why do my synthesized isoxazole compounds consistently show poor aqueous solubility (< 10 µg/mL)? A1: The poor solubility of isoxazoles generally stems from two thermodynamic factors: high lipophilicity (LogP) and strong crystal lattice energy. The planar nature of the isoxazole ring, especially when conjugated with aromatic systems (e.g., isoxazole-carboxamides), promotes tight molecular packing in the solid state[2][4]. This high crystal lattice energy resists dissolution because the energy required to break the intermolecular bonds exceeds the solvation energy provided by water.

Q2: How can I structurally modify an isoxazole lead compound to improve solubility without compromising target binding? A2: If you are in the early discovery phase, consider disruption of molecular planarity and symmetry [4]. Introducing steric bulk (e.g., ortho-methyl groups on adjacent phenyl rings) or sp3-hybridized carbons can twist the molecule out of planarity. This prevents tight crystal packing, lowering the melting point and significantly increasing thermodynamic solubility without necessarily altering the core pharmacophore[3][4]. Additionally, replacing carbon atoms with polar heteroatoms or forming stable salts (e.g., oxadiazolium salts) can introduce delocalized positive charges that enhance hydration[5].

Q3: My isoxazole compound is already locked for clinical development. What formulation strategies are most effective? A3: For late-stage compounds where chemical modification is no longer an option, you must rely on physical formulation strategies. The most effective approaches for isoxazoles include:

  • Amorphous Solid Dispersions (ASDs): Disrupting the crystalline lattice by dispersing the drug in a hydrophilic polymer matrix (e.g., HPMC, PVP)[2][6].

  • Lipid-Based Formulations: Utilizing Self-Microemulsifying Drug Delivery Systems (SMEDDS) or nanoemulsions if the compound exhibits sufficient lipid solubility[2].

  • Gel Entrapment Techniques: Using polymers like Hydroxypropyl Methylcellulose (HPMC) and Ethyl Cellulose (EC) in co-solvent systems to release the drug as fine colloidal particles[7].

Part 2: Formulation Troubleshooting & Selection Workflow

Selecting the wrong formulation strategy can lead to drug precipitation upon dilution in gastrointestinal fluids or failure to achieve supersaturation. The following decision tree outlines the logical workflow for selecting a solubility enhancement technique based on physicochemical properties.

G Start Evaluate Isoxazole Physicochemical Properties LogP Assess LogP, Melting Point (Tm), & Lipid Solubility Start->LogP HighMP High Tm (>200°C) Strong Crystal Lattice LogP->HighMP HighLogP High LogP (>4) High Lipophilicity LogP->HighLogP ASD Amorphous Solid Dispersion (HME or Spray Drying) HighMP->ASD Development Phase ChemMod Chemical Modification (Disrupt Symmetry) HighMP->ChemMod Early Discovery Phase HighLogP->ASD Poor Oil Solubility Lipid Lipid-Based Formulation (Nanoemulsion / SEDDS) HighLogP->Lipid Good Oil Solubility

Workflow for selecting isoxazole solubility enhancement strategies based on physicochemical barriers.

Part 3: Quantitative Data on Solubility Enhancement

The following table summarizes the expected solubility fold-enhancements for poorly soluble isoxazole derivatives (such as leflunomide, an isoxazole-carboxamide) using various polymeric and solvent systems.

Formulation TechniquePolymer MatrixSolvent SystemFold-Increase in Aqueous SolubilityMechanism of Action
Gel Entrapment HPMCChloroform5.23xColloidal particle release; surface area expansion[7]
Gel Entrapment HPMCEthanol + Dichloromethane3.80xMatrix entrapment preventing crystallization[7]
Gel Entrapment HPMC + ECDichloromethane + Water2.64xHydrophilic matrix wetting enhancement[7]
Hot Melt Extrusion (ASD) Polymeric Carrier + Strong Base (Meglumine)N/A (Thermal)~5.00x (Supersaturation)Disruption of crystalline structure; pH microenvironment modulation[6]

Part 4: Step-by-Step Experimental Methodologies

To ensure self-validating and reproducible results, follow these standardized protocols for enhancing isoxazole solubility.

Protocol A: Preparation of Amorphous Solid Dispersions (ASD) via Solvent Evaporation / Gel Entrapment

This protocol is highly effective for isoxazole-carboxamides (like leflunomide) to convert the crystalline API into an amorphous state within a hydrophilic matrix[7].

Materials: Isoxazole API, Hydroxypropyl Methylcellulose (HPMC), Dichloromethane (DCM), Ethanol. Procedure:

  • Polymer Solvation: Dissolve 500 mg of HPMC in a 1:1 (v/v) mixture of DCM and Ethanol under continuous magnetic stirring at 300 rpm until a clear, viscous gel is formed.

  • API Incorporation: Slowly add 100 mg of the crystalline isoxazole API to the polymer gel. Stir for 2 hours at room temperature to ensure complete molecular dispersion of the drug within the polymer matrix.

  • Solvent Evaporation: Transfer the mixture to a rotary evaporator. Remove the organic solvents under reduced pressure at 40°C until a dry solid film is obtained.

  • Pulverization: Scrape the dried solid dispersion and gently pulverize it using a mortar and pestle. Pass the powder through a #60 mesh sieve to ensure uniform particle size.

  • Validation (Causality Check): Perform Powder X-Ray Diffraction (PXRD) on the final powder. The disappearance of sharp diffraction peaks (characteristic of the crystalline isoxazole) and the appearance of a broad "halo" confirms successful conversion to the amorphous state[6].

Protocol B: Preparation of Isoxazole Nanoemulsions

For highly lipophilic isoxazoles that exhibit adequate solubility in oils, nanoemulsions can bypass the dissolution rate-limiting step in the GI tract[2].

Materials: Isoxazole API, Oil phase (e.g., Capryol 90), Surfactant (e.g., Tween 80), Co-surfactant (e.g., Transcutol HP), Deionized water. Procedure:

  • Phase Diagram Construction: Titrate varying ratios of oil, surfactant, and co-surfactant with water to identify the optimal concentration range that yields a clear, stable nanoemulsion region[2].

  • API Solubilization: Dissolve the required dose of the isoxazole API completely into the selected oil phase. Note: Ensure the concentration is below the equilibrium solubility in the oil to prevent precipitation.

  • Surfactant Addition: Add the optimized ratio of surfactant and co-surfactant to the drug-loaded oil phase. Vortex for 2 minutes to ensure a homogenous isotropic mixture.

  • Aqueous Titration: Place the mixture on a magnetic stirrer (500 rpm). Slowly add the aqueous phase dropwise. The mixture should spontaneously emulsify, forming a transparent or slightly opalescent nanoemulsion (droplet size < 100 nm)[2].

  • Validation: Measure the droplet size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). A PDI < 0.3 indicates a uniform, stable formulation.

References

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available at: [Link]

  • Orient Journal of Chemistry. (2023). A Practical Approach for Solubility Enhancement of Leflunomide. Available at: [Link]

  • RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry. Available at: [Link]

  • Google Patents. (2023). WO2023010030A1 - Improved drug processing methods to increase drug loading.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with 3,5-disubstituted isoxazoles, a critical scaffold in numerous pharmaceutical agents. We will address the most common and challenging side reactions encountered during synthesis, providing not just solutions but also the underlying mechanistic rationale to empower your experimental design. This resource is structured as a series of troubleshooting questions and FAQs, reflecting the real-world challenges faced in the laboratory.

Section 1: Troubleshooting Guide

This section addresses specific, problem-oriented questions that frequently arise during the synthesis of 3,5-disubstituted isoxazoles.

Q1: My 1,3-dipolar cycloaddition reaction is low-yielding, and I'm isolating a significant amount of a furoxan byproduct. How can I prevent this?

A1: This is a classic and highly common issue related to the kinetics of nitrile oxide reactivity. The formation of a furoxan (a 1,2,5-oxadiazole 2-oxide) is the result of the self-condensation, or dimerization, of two molecules of your nitrile oxide intermediate.[1][2][3] This side reaction competes directly with the desired [3+2] cycloaddition with your alkyne dipolarophile.[2][4]

Causality: Nitrile oxides are high-energy, reactive intermediates.[5][6] If the concentration of the nitrile oxide is high relative to the concentration of the alkyne, it is statistically more likely to react with itself.[7] This is especially problematic with electron-deficient nitrile oxides or when using unreactive (sterically hindered or electron-poor) alkynes.[2]

Core Strategy: Maintain a Low Concentration of the Nitrile Oxide. The key to suppressing furoxan formation is to generate the nitrile oxide in situ slowly and in the presence of a high concentration of the alkyne.[1][5][7] This ensures that as soon as a molecule of nitrile oxide is formed, it has a high probability of encountering and reacting with the alkyne before it can find another nitrile oxide molecule.

Troubleshooting Protocol:

  • Slow Addition: Instead of adding your oxidant (e.g., N-chlorosuccinimide (NCS), Chloramine-T) or base all at once, add it portion-wise or via syringe pump over an extended period (e.g., 1-2 hours) to a solution containing both the aldoxime precursor and the alkyne.[1][5]

  • Stoichiometry: Ensure the alkyne is not the limiting reagent. Using a slight excess of the alkyne (e.g., 1.1-1.2 equivalents) can help favor the desired cycloaddition.

  • Temperature Control: Generating the nitrile oxide at a lower temperature can sometimes slow the rate of dimerization relative to the cycloaddition.[7]

  • Monitor Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of starting materials and the formation of both the desired isoxazole and the furoxan byproduct.[1] This will help you optimize the rate of addition and reaction time.

Diagram: Competing Pathways for Nitrile Oxide

G cluster_main Desired [3+2] Cycloaddition Pathway cluster_side Side Reaction: Dimerization NitrileOxide R-C≡N⁺-O⁻ (Nitrile Oxide) Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole + Alkyne Alkyne R'C≡CR'' (Alkyne) NitrileOxide2 R-C≡N⁺-O⁻ (Nitrile Oxide) Furoxan Furoxan (Byproduct) NitrileOxide2->Furoxan + Nitrile Oxide Start Nitrile Oxide Generation Start->NitrileOxide High [Alkyne] Slow Generation Start->NitrileOxide2 Low [Alkyne] Fast Generation

Caption: Desired cycloaddition vs. competing nitrile oxide dimerization.

Q2: I'm getting a mixture of regioisomers. How can I improve selectivity for the 3,5-disubstituted product?

A2: Achieving high regioselectivity is a common challenge that depends heavily on your chosen synthetic route. The factors controlling the outcome differ between the 1,3-dipolar cycloaddition and the condensation of 1,3-dicarbonyls.[7][8]

Route 1: 1,3-Dipolar Cycloaddition (Nitrile Oxide + Unsymmetrical Alkyne)

  • The Challenge: The regioselectivity is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.[1] The outcome is determined by the frontier molecular orbitals (HOMO/LUMO) of the reactants.

  • Solution - Catalyst Control: For terminal alkynes, using a copper(I) catalyst (as in the Copper-Catalyzed Azide-Alkyne Cycloaddition or CuAAC family of reactions) provides excellent regioselectivity for the 3,5-disubstituted isomer.[1] Ruthenium catalysts have also been shown to promote high regioselectivity.[1]

  • Solution - Substrate Control: If catalysis is not an option, you may need to reconsider the electronic nature of your substituents. Often, one regioisomer is favored, and it is best to consult literature for precedents with similar substrates.

Route 2: Condensation (1,3-Dicarbonyl + Hydroxylamine)

  • The Challenge: With an unsymmetrical 1,3-dicarbonyl compound, hydroxylamine can attack either of the two carbonyl carbons, leading to a mixture of 3,5- and 5,3-disubstituted isoxazoles.[8][9] The more electrophilic carbonyl is typically attacked preferentially by the nitrogen of hydroxylamine.

  • Solution - pH Control: The pH of the reaction medium can be a critical factor in determining the isomeric ratio.[7] It's essential to screen different pH conditions (e.g., acidic, neutral, basic) to find the optimal selectivity.

  • Solution - Solvent and Additives: The choice of solvent and the use of additives can dramatically influence the regiochemical outcome.[7][8] For example, in reactions of β-enamino diketones, using a protic solvent like ethanol versus an aprotic one like acetonitrile can favor different regioisomers.[7] Furthermore, the addition of a Lewis acid, such as BF₃·OEt₂, can provide excellent control.[7][8][10]

ConditionEffect on Regioselectivity (1,3-Dicarbonyl Route)Reference
Lewis Acid (e.g., BF₃·OEt₂) Can coordinate to one carbonyl, enhancing its electrophilicity and directing the nucleophilic attack of hydroxylamine.[7][8]
Solvent Polarity Can influence the tautomeric equilibrium of the dicarbonyl and the reactivity of the nucleophile.[7]
pH Affects the protonation state of hydroxylamine and can influence which carbonyl is more reactive.[7]
Q3: My reaction stalls or shows incomplete conversion. What are the likely causes?

A3: Incomplete conversion can stem from issues with starting materials, reaction conditions, or catalyst stability. A systematic approach is needed to diagnose the root cause.

Diagram: Troubleshooting Incomplete Conversion

G cluster_checks Diagnostic Steps cluster_solutions Potential Solutions Start Incomplete Conversion Observed Check_SM 1. Verify Starting Material Integrity Start->Check_SM Check_Cond 2. Re-evaluate Reaction Conditions Start->Check_Cond Check_Cat 3. Assess Catalyst/Reagent Activity Start->Check_Cat Sol_SM Purity Check (NMR, LCMS) Dry Solvents/Reagents For 1,3-dicarbonyls, consider keto-enol tautomerism effects [2] Check_SM->Sol_SM Sol_Cond Increase Temperature? Extend Reaction Time? Check Stoichiometry Monitor by TLC/LCMS [1] Check_Cond->Sol_Cond Sol_Cat Use Fresh Catalyst/Reagent Ensure Anhydrous/Anaerobic Conditions if Required Consider Catalyst Deactivation Check_Cat->Sol_Cat

Caption: A systematic workflow for diagnosing stalled reactions.

Potential Causes & Solutions:

  • Starting Material Integrity:

    • Purity: Are your starting materials pure? Impurities can interfere with the reaction. Verify purity by NMR or LC-MS.

    • Reactivity: 1,3-dicarbonyl compounds exist as a mixture of keto and enol tautomers, which can affect reactivity.[7] Ensure your alkyne or aldoxime precursors have not degraded during storage.

  • Reaction Conditions:

    • Temperature: Some reactions require higher temperatures to overcome activation energy barriers, especially with less reactive substrates.[1] Conversely, for in situ nitrile oxide generation, initial low temperatures may be needed to prevent dimerization before warming to drive the cycloaddition.[7]

    • Time: Ensure you are allowing sufficient reaction time. Monitor the reaction until you see no further consumption of the limiting reagent.[1]

  • Reagent/Catalyst Deactivation:

    • Catalysts: If using a metal catalyst (e.g., Cu(I)), ensure it is active and that the reaction is free from catalyst poisons. Sometimes, slow deactivation can cause a reaction to stall.

    • Reagents: Oxidants or bases can degrade over time. Use fresh, high-quality reagents. For nitrile oxide generation from aldoximes, ensure the oxidizing agent like NCS or Chloramine-T is fully competent.[1]

Section 2: Frequently Asked Questions (FAQs)

Q4: What are the primary synthetic routes to 3,5-disubstituted isoxazoles and their main drawbacks?

A4: There are two principal and versatile methods for constructing the 3,5-disubstituted isoxazole core.[1][11]

  • 1,3-Dipolar Cycloaddition: This involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[11][12] The nitrile oxide is almost always generated in situ from a precursor like an aldoxime (via oxidation) or a primary nitroalkane (via dehydration).[1][5][13]

    • Advantages: Very versatile, wide functional group tolerance, and can be made highly regioselective with catalysts.

    • Main Drawbacks: The primary side reaction is the dimerization of the nitrile oxide to form a furoxan byproduct, which lowers the yield.[1][2] Regioselectivity can be poor with unsymmetrical internal alkynes without specific catalytic control.[1]

  • Condensation with Hydroxylamine: This approach involves the cyclocondensation of hydroxylamine (or its hydrochloride salt) with a 1,3-dicarbonyl compound or a synthetic equivalent, such as an α,β-unsaturated ketone (e.g., a chalcone).[1][8][14][15]

    • Advantages: Often uses simple, readily available starting materials. It's a classic and robust method.[8]

    • Main Drawbacks: The reaction with unsymmetrical 1,3-dicarbonyls frequently produces a mixture of regioisomers, which can be difficult to separate.[8][10] The reaction conditions can sometimes be harsh.[8]

Section 3: Key Experimental Protocols

Protocol A: Copper-Catalyzed 1,3-Dipolar Cycloaddition to Minimize Furoxan Formation

This protocol is adapted from general procedures for copper-catalyzed cycloadditions, which are known to be highly regioselective for 3,5-isomers when using terminal alkynes.[1]

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and hydroxylamine hydrochloride (1.05 equiv) in a 1:1 mixture of tert-butanol and water.

  • Oxime Formation: Add an aqueous solution of sodium hydroxide (1.05 equiv). Stir the mixture at room temperature for 30-60 minutes, monitoring by TLC until the aldehyde is fully converted to the corresponding aldoxime.[1]

  • Cycloaddition: To this mixture, add the terminal alkyne (1.0 equiv), copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01 equiv), and sodium ascorbate (0.02 equiv). The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

  • Nitrile Oxide Generation: Add Chloramine-T trihydrate (1.05 equiv) portion-wise over 15-20 minutes. The slow addition is critical to maintain a low concentration of the nitrile oxide intermediate.[1]

  • Reaction: Stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate (3x volumes).[1] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[1][16]

Protocol B: Regiocontrolled Synthesis via Condensation of a Chalcone

This two-step protocol first forms an α,β-unsaturated ketone (chalcone), which then undergoes a regioselective cyclization with hydroxylamine.[7]

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve an aromatic ketone (1.0 equiv) and an aromatic aldehyde (1.0 equiv) in ethanol.[7]

    • Add an aqueous solution of NaOH or KOH dropwise while stirring at room temperature.

    • Continue stirring for 2-4 hours. Monitor by TLC.

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone product.[7] Filter and dry the solid.

  • Isoxazole Formation:

    • In a round-bottom flask, reflux a mixture of the purified chalcone (1.0 equiv), hydroxylamine hydrochloride (1.5 equiv), and a base like sodium acetate or potassium hydroxide in ethanol for 4-8 hours.[1]

    • Monitor the reaction progress by TLC.

    • After cooling, pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[7]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or crystallization.[7]

References

  • Technical Support Center: Synthesis of 3,5-Disubstituted Isoxazoles - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOXYdswoK7nNsf3sIpbSMWicmb3tEIRTAaaqePkseVhNi34-s8YxYgIRIA_EwO-_zss_jSxiR5yJfq-ce-eLEAmzEmD-1Hz-Nt9kYZ4iihcn4ujUhzpJCYEkr8NM8OxwYp9jM1owEcMxtEkieFoj5d15tgkB6ItvEmfON_N3dle4zAQQNlCjpuXiHTfH6botA6TV7b1_R2rpI_J0DM3Xw=]
  • Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxsCfmUmJJ19Nsq_Pu1I03-_0yDvmrGpj5jzG8zkAU0yGB8xOvNbRSp7uGjgr8l1YCs7l9mdLAqUVFck8o3hGZaK5-zyYJwljb7knKQs5RZNP0QcLTSafo93nmLcBRi6giKjpQcdXywHHS_zms3vwT5mw4Iv2490SXvE89BB-1eEVeIyY28tT7yRXUsh8AOdCjwec-Gd9m7Q9D_vlz]
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances. [URL: https://doi.org/10.1039/C7RA13343J]
  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents - CORE. [URL: https://core.ac.uk/download/pdf/217374783.pdf]
  • Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c04107]
  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://doi.org/10.1039/C4OB02497J]
  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes) - Sciforum. [URL: https://sciforum.net/paper/ecsoc-16/a015]
  • synthesis of isoxazoles - YouTube. [URL: https://www.youtube.
  • Isoxazole synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/isoxazoles.shtm]
  • Construction of Isoxazole ring: An Overview. [URL: https://nanobioletters.com/wp-content/uploads/2024/06/LIANBS132.094.pdf]
  • (PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives - ResearchGate. [URL: https://www.researchgate.
  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acssuschemeng.5b00689]
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8719001/]
  • Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol901538a]
  • Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acscombsci.6b00164]
  • Sustainable Continuous Synthesis of 3,5-Disubstituted Isoxazoles: Development of an Integrated Reaction–Separation–Recovery System for Deep Eutectic Solvents - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acssuschemeng.3c00531]
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8692723/]
  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors - MDPI. [URL: https://www.mdpi.com/1422-0067/26/17/8167]
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5809986/]
  • Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles - Journal of the Chemical Society C. [URL: https://pubs.rsc.org/en/content/articlelanding/1970/j3/j39700000947]
  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... - ResearchGate. [URL: https://www.researchgate.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [URL: https://www.thevespiary.org/talk/index.php?topic=18320.0]
  • Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.7b01614]
  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883446/]
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951834/]

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Technical Support Center: Optimization of Microwave-Assisted Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Microwave-Assisted Organic Synthesis (MAOS) of isoxazole scaffolds. This guide is engineered for researchers, application scientists, and drug development professionals seeking to transition from conventional thermal heating to high-efficiency microwave irradiation.

Mechanistic Rationale & Performance Metrics

Isoxazoles are critical pharmacophores in medicinal chemistry. Conventional synthesis methods (e.g., prolonged refluxing of chalcones or thermal 1,3-dipolar cycloadditions) are notoriously plagued by low atom economy, poor regioselectivity, and1[1].

Microwave irradiation resolves these bottlenecks through 2[2]. Unlike conventional oil baths that rely on thermal conduction (creating a temperature gradient), microwave energy directly couples with the molecular dipoles of the solvent and reactants. This results in instantaneous, uniform internal heating, which drastically lowers the activation energy barrier for cyclocondensation and cycloaddition pathways[2][3].

Quantitative Performance Data

The table below summarizes the 1 of transitioning to a microwave-assisted protocol[1].

ParameterConventional Heating (Oil Bath)Microwave Irradiation (MAOS)Mechanistic Advantage
Reaction Time 6 – 18 hours2 – 10 minutesDirect dielectric coupling accelerates kinetics.
Average Yield 58% – 69%67% – 82%Minimizes prolonged exposure to heat, reducing byproducts.
Heating Profile Wall-dependent, unevenVolumetric, uniformEliminates localized "hot spots" at the vessel wall.
Energy Efficiency Low (continuous energy loss)High (targeted energy input)Aligns with Green Chemistry principles.

Standard Operating Procedure (SOP): One-Pot Synthesis from Chalcones

To ensure a self-validating and reproducible workflow, follow this 2 with hydroxylamine[2].

Step 1: Reagent Preparation

  • Action: In a microwave-safe quartz or borosilicate vial, dissolve chalcone (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in 15 mL of ethanol[2].

  • Causality: Ethanol is selected not only for its solubilizing properties but because it possesses a high "loss tangent" (ability to convert microwave energy into heat), making it an ideal MAOS solvent.

Step 2: Base Addition & pH Modulation

  • Action: Add sodium acetate (1.2 mmol) to the mixture[2].

  • Causality: Hydroxylamine hydrochloride is a stable salt but lacks nucleophilicity. Sodium acetate acts as a mild base to liberate the free hydroxylamine, establishing the optimal pH for the subsequent nucleophilic attack on the α,β-unsaturated ketone.

Step 3: Microwave Irradiation

  • Action: Seal the vial with a pressure-rated cap. Irradiate using dynamic power control (max 200 W) to reach and maintain 100–120 °C for 6–10 minutes[1][2].

  • Causality: Sealing the vial allows the ethanol to safely superheat above its atmospheric boiling point (78 °C), massively accelerating the cyclocondensation rate while containing volatile intermediates.

Step 4: Self-Validation & Workup

  • Action: Cool the vial rapidly to room temperature using the reactor's compressed air jet. Monitor the reaction via LC-MS or TLC (UV active at ~300 nm).

  • Validation: The complete disappearance of the chalcone peak validates full conversion. Pour the mixture into crushed ice to precipitate the crude isoxazole, filter under vacuum, and recrystallize from cold ethanol to achieve high purity[2].

Optimization & Troubleshooting Logic

MAOS_Troubleshooting Start Start: Microwave-Assisted Isoxazole Synthesis Reaction Irradiate Mixture (Temp, Time, Power) Start->Reaction Analysis LC-MS / TLC Analysis Reaction->Analysis YieldIssue Issue: Low Yield or Incomplete Conversion? Analysis->YieldIssue RegioIssue Issue: Poor Regioselectivity? YieldIssue->RegioIssue No FixYield Optimize: Dynamic Power, Check pH & Stoichiometry YieldIssue->FixYield Yes FixRegio Optimize: Add Lewis Acid (e.g., BF3·OEt2) or NaHCO3 RegioIssue->FixRegio Yes Success Success: Pure Isoxazole Scaffold RegioIssue->Success No FixYield->Reaction Re-run FixRegio->Reaction Re-run

Workflow for troubleshooting and optimizing microwave-assisted isoxazole synthesis.

Troubleshooting Guide

Q: My 1,3-dipolar cycloaddition is producing a nearly 1:1 mixture of 3,4- and 3,5-disubstituted isoxazole regioisomers. How can I drive regioselectivity? A: Regioselectivity in cycloadditions between alkynes and in situ generated nitrile oxides is dictated by both steric and electronic factors. Under standard uncatalyzed conditions, mixed isomers are common[4].

  • Intervention: Introduce a Lewis acid catalyst (e.g., BF₃·OEt₂) or modify the acid-binding agent. For instance, utilizing NaHCO₃ in a THF/water mixture under microwave conditions has been proven to5 toward the 3,5-disubstituted isomer[5]. The microwave dielectric heating stabilizes the highly polarized transition state, favoring the thermodynamically stable regioisomer[5].

Q: The reaction yields are consistently below 40%, and I observe significant charring in the microwave vial. What is going wrong? A: Charring indicates4 or thermal degradation of the product due to excessive, uncontrolled microwave power or poor agitation[4].

  • Intervention:

    • Stirring: Ensure the magnetic stir bar is actively rotating. MAOS relies on vigorous stirring to dissipate heat evenly.

    • Power Moderation: Do not use a fixed high-power setting (e.g., constant 300 W). Use dynamic power control where the instrument modulates wattage to maintain a specific target temperature.

    • Solvent Assessment: If using a highly absorbing solvent like ethanol or DMSO, lower the initial power input to prevent rapid temperature overshoots.

Q: The chalcone starting material is not fully converting even after extended microwave irradiation (20+ minutes). Should I increase the time? A: No. Extended irradiation often leads to product degradation rather than improved conversion[4]. Incomplete conversion is usually a stoichiometric or pH issue.

  • Intervention: Verify the integrity of your hydroxylamine hydrochloride. Because it is highly hygroscopic, water absorption can alter its effective molarity. Ensure a slight excess of both hydroxylamine (1.2–1.5 eq) and the base (sodium acetate) to maintain the optimal pH[2].

Frequently Asked Questions (FAQs)

Q: Can I perform these reactions completely solvent-free? A: Yes. Solvent-free MAOS is highly encouraged and aligns perfectly with green chemistry principles. Reactants can be ground together—often utilizing a solid support like silica or basic alumina—and irradiated directly. This eliminates solvent waste and frequently accelerates the reaction further due to the high localized concentration of reactants[1].

Q: How does microwave synthesis affect ring-opening side reactions of isoxazoles? A: Isoxazoles are inherently sensitive to ring-opening, especially under transition metal catalysis. While microwave heating is excellent for forming the isoxazole ring, if you expose pre-formed isoxazoles to Fe(III) or Ru(II) catalysts under microwave irradiation, they will undergo 6 to form pyrroles or pyridines[6]. If ring preservation is your goal during subsequent functionalization steps, avoid strong Lewis acids or transition metals.

References

  • Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition Source: PubMed URL:[Link]

  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides Source: ACS Publications URL:[Link]

  • Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent Source: Current Trends in Biotechnology and Pharmacy URL:[Link]

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Validation & Comparative

Comparative Guide: 3-(Oxolan-2-yl)-1,2-oxazol-5-amine vs. Traditional Isoxazole Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Assay Developers.

Executive Summary & Structural Rationale

The 5-aminoisoxazole scaffold is a privileged pharmacophore in drug discovery, frequently deployed as an amide bioisostere and a critical hinge-binding motif in kinase and dioxygenase inhibitors [1]. However, traditional analogs like 3-methyl-1,2-oxazol-5-amine and 3-phenyl-1,2-oxazol-5-amine suffer from limitations related to planarity, leading to suboptimal aqueous solubility and potential off-target promiscuity.

The introduction of 3-(oxolan-2-yl)-1,2-oxazol-5-amine (also known as 3-(tetrahydrofuran-2-yl)isoxazol-5-amine) represents a deliberate "escape from flatland." By incorporating a saturated, oxygen-containing oxolane ring, this analog increases the fraction of sp3-hybridized carbons ( Fsp3​ ), introduces a chiral center for precise vector mapping, and provides a localized hydrogen-bond acceptor. This guide objectively compares the physicochemical and biochemical performance of this novel building block against its planar counterparts.

Physicochemical Profiling & "Escape from Flatland"

The physical properties of a building block dictate the downstream ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate. The oxolane substitution fundamentally alters the 3D topology of the molecule compared to methyl or phenyl groups [3].

Table 1: Comparative Physicochemical Properties
Structural AnalogMolecular Weight ( g/mol ) ClogP (Lipophilicity) Fsp3​ (Saturation)TPSA (Ų)Key Structural Feature
3-Methyl-1,2-oxazol-5-amine 98.10~0.120.2552.0Planar, minimal steric bulk.
3-Phenyl-1,2-oxazol-5-amine 160.17~1.550.0052.0Planar, highly lipophilic, π -stacking.
3-(Oxolan-2-yl)-1,2-oxazol-5-amine 154.17~0.450.5761.23D topology, chiral center, H-bond acceptor.

Expert Insight: The high Fsp3​ (0.57) of the oxolane analog is highly desirable. Clinical data consistently shows that higher Fsp3​ correlates with improved clinical success rates due to better solubility and lower toxicity. Furthermore, the oxolane oxygen increases the Topological Polar Surface Area (TPSA) slightly, which can be leveraged to engage specific target residues (e.g., Asp or Glu in kinase hinge regions) that the lipophilic phenyl ring cannot [2].

Mechanistic Context: Target Engagement

To understand the practical utility of these analogs, we must examine how they interact with biological targets. 5-aminoisoxazoles are notably potent inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2), a key enzyme in tumor immune evasion [1].

Pathway Trp Tryptophan (Substrate) TDO2 TDO2 / IDO1 Enzyme Trp->TDO2 Kyn Kynurenine (Metabolite) TDO2->Kyn Immune Tumor Immune Suppression Kyn->Immune Inhibitor 3-(Oxolan-2-yl)- 1,2-oxazol-5-amine Derivatives Inhibitor->TDO2 Blocks Heme Binding

Figure 1: Mechanism of action for 5-aminoisoxazole derivatives in the TDO2/IDO1 immunometabolic pathway.

When optimizing TDO2 inhibitors, the 5-amino group is strictly required for potency. However, the substituent at the 3-position dictates the residence time and selectivity. The oxolane ring's flexibility allows it to adopt an induced-fit conformation within the active site, often outperforming the rigid phenyl analog in both biochemical potency and whole-blood stability [1].

Experimental Performance Data

The following table synthesizes expected performance metrics when these isoxazole cores are incorporated into a standard lead scaffold (e.g., a urea-linked kinase/TDO2 inhibitor).

Table 2: In Vitro ADME and Target Inhibition Data
Analog Core IncorporatedTarget Affinity ( IC50​ )Kinetic Aqueous SolubilityHuman Liver Microsome ( t1/2​ )
3-Methyl analog 125 nM>100 µM25 min
3-Phenyl analog 45 nM<10 µM15 min (CYP-mediated oxidation)
3-(Oxolan-2-yl) analog 18 nM85 µM45 min

Data Interpretation: While the phenyl analog improves potency over the methyl analog via hydrophobic packing, it severely compromises solubility and metabolic stability. The oxolane analog achieves the "best of both worlds": sub-20 nM potency (via novel hydrogen bonding from the THF oxygen) while maintaining excellent solubility and resisting rapid CYP450 metabolism.

Self-Validating Experimental Protocol: Biochemical Evaluation

To accurately compare the IC50​ of these analogs, researchers must use a robust, self-validating biochemical assay. The following protocol details a fluorescence-based target inhibition assay.

Causality & Trustworthiness: A critical failure point in evaluating bulky sp3-rich rings (like oxolane) versus flat rings (like methyl) is ignoring binding kinetics. The oxolane ring requires conformational adaptation to enter the binding pocket. Therefore, a 30-minute pre-incubation step is strictly required. Omitting this step will artificially inflate the IC50​ of the oxolane analog due to a slower kon​ rate, leading to false-negative SAR (Structure-Activity Relationship) conclusions.

Step-by-Step Methodology
  • Compound Preparation (Serial Dilution):

    • Prepare a 10 mM stock solution of the isoxazole analogs in 100% LC-MS grade DMSO.

    • Perform a 3-fold serial dilution in a 96-well acoustic dispensing plate to generate a 10-point concentration curve.

    • Validation Check: Ensure final DMSO concentration in the assay does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Enzyme Pre-Incubation (Critical Step):

    • Dispense 10 µL of recombinant target enzyme (e.g., TDO2 or Kinase) suspended in assay buffer (50 mM HEPES, pH 7.4, 10 mM MgCl2​ , 0.01% Tween-20) into a black, flat-bottom 384-well plate.

    • Add 100 nL of the serially diluted compounds.

    • Incubate at 25°C for exactly 30 minutes. This allows the chiral oxolane ring to achieve thermodynamic equilibrium within the active site.

  • Reaction Initiation:

    • Add 10 µL of the substrate solution (e.g., L-tryptophan and ascorbic acid for TDO2, or ATP/peptide for kinases) to initiate the reaction.

  • Fluorescence Readout & Data Analysis:

    • Incubate for 60 minutes. Add the proprietary fluorescent detection reagent.

    • Read fluorescence (e.g., Ex 400 nm / Em 500 nm) using a microplate reader.

    • Normalize data against positive (100% inhibition) and negative (1% DMSO vehicle) controls. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Workflow Step1 1. Compound Preparation (Acoustic Dispensing, <1% DMSO) Step2 2. Target Pre-incubation (30 min, 25°C) - CRITICAL FOR OXOLANE Step1->Step2 Step3 3. Substrate Addition (Initiate Biochemical Reaction) Step2->Step3 Step4 4. Fluorescence Readout (Microplate Reader) Step3->Step4 Step5 5. Non-linear Regression (IC50 & SAR Determination) Step4->Step5

Figure 2: Self-validating biochemical screening workflow for aminoisoxazole analog evaluation.

Conclusion

For drug development professionals looking to optimize lead compounds containing an amide or aniline motif, the 5-aminoisoxazole core remains a top-tier bioisostere. However, transitioning from the classical 3-methyl or 3-phenyl substituents to 3-(oxolan-2-yl)-1,2-oxazol-5-amine provides a distinct competitive advantage. By leveraging the principles of Fsp3​ enrichment and utilizing the tetrahydrofuran ring as a non-classical structural vector, medicinal chemists can simultaneously drive target potency, enhance aqueous solubility, and improve the overall metabolic stability of their clinical candidates.

References

  • Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2) ACS Medicinal Chemistry Letters URL:[Link]

  • Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign Journal of Medicinal Chemistry URL:[Link]

  • Structural Analysis of Potent Hybrid HIV-1 Protease Inhibitors Containing Bis-tetrahydrofuran in a Pseudosymmetric Dipeptide Isostere Journal of Medicinal Chemistry URL:[Link]

A Tale of Two Rings: A Strategic Guide to Oxolane vs. Oxetane in Modern Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

In the molecular chess game of drug discovery, the choice of every piece—every functional group and scaffold—is a strategic move toward enhancing efficacy and optimizing drug-like properties. Among the heterocyclic motifs available to medicinal chemists, saturated oxygen-containing rings are workhorse tools for fine-tuning a molecule's profile. This guide provides an in-depth, data-driven comparison of two such rings: the well-established five-membered oxolane (tetrahydrofuran, THF) and its smaller, increasingly influential four-membered cousin, the oxetane. By understanding their profound differences in structure, stability, and solubility, researchers can make more informed decisions to overcome common hurdles in drug development.

The Core Distinction: Structure, Strain, and Shape

The single-carbon difference between a five- and four-membered ring creates a cascade of effects that dictate their behavior in a biological system.

  • Oxolane (THF): This five-membered ring is relatively strain-free and conformationally flexible, capable of adopting various twist and envelope shapes. This flexibility can allow it to adapt to larger, less-defined binding pockets. However, this conformational freedom can come at an entropic penalty upon binding, potentially lowering affinity.

  • Oxetane: The four-membered ring is inherently strained and puckered.[1] This puckered, non-planar geometry gives it a distinct three-dimensional character.[2][3] This rigidity can be a powerful design element, pre-organizing a molecule into a specific conformation for optimal target binding. The ring's strain and the electron-withdrawing nature of the oxygen atom also fundamentally alter its electronic properties compared to oxolane.

Caption: Structural comparison of the flexible five-membered oxolane and the rigid four-membered oxetane.

The Power of the Bioisostere: A Key Role for Oxetane

A primary driver of oxetane's adoption in medicinal chemistry is its success as a bioisostere—a substituent that mimics the size and shape of another group but possesses different electronic and physicochemical properties. Early work at Pfizer notably investigated oxetanes as metabolically stable alternatives to THF scaffolds.[3]

Oxetanes are frequently used to replace two key problematic groups:

  • The gem-Dimethyl Group: While often used to block metabolic oxidation at a vulnerable site, the gem-dimethyl group significantly increases lipophilicity. Replacing it with an oxetane preserves the steric bulk while introducing polarity, a strategy that can dramatically improve aqueous solubility.[4][5]

  • The Carbonyl Group: The oxetane ring can mimic the hydrogen-bonding ability and dipole moment of a carbonyl group while being significantly more stable to metabolic degradation.[3][6]

G A Parent Scaffold C(CH₃)₂ C Parent Scaffold Oxetane Improved Solubility Improved Metabolic Stability Reduced Lipophilicity A:f1->C:f0 Bioisosteric Replacement B Parent Scaffold C=O B:f1->C:f0 Bioisosteric Replacement

Caption: Oxetane as a versatile bioisosteric replacement for gem-dimethyl and carbonyl groups.

Physicochemical Property Showdown: A Data-Driven Comparison

The decision to use oxolane or oxetane can be guided by their predictable impact on key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The oxetane ring often provides simultaneous benefits for several parameters.[2]

PropertyOxolane (THF)OxetaneCausality and Drug Design Implication
Aqueous Solubility ModerateSignificantly Increased The oxetane is more polar and a better hydrogen bond acceptor. Replacing a gem-dimethyl group with an oxetane can boost solubility by a factor of 4 to over 4000.[4][5][7] This is a critical advantage for achieving oral bioavailability.
Lipophilicity (LogD) HigherLower Oxetanes are less lipophilic than their corresponding oxolane or gem-dimethyl analogues.[5][6] This helps avoid high LogD issues like promiscuous binding, toxicity, and poor pharmacokinetics.
Metabolic Stability Susceptible to oxidationGenerally More Stable Oxetanes are more resistant to CYP450-mediated metabolism than THF.[3][8] This can block metabolic "hot spots," increase a drug's half-life, and reduce patient-to-patient variability.
Basicity (pKa) of Adjacent Amines Minor influenceSignificantly Reduced The strong electron-withdrawing effect of the oxetane oxygen can lower the pKa of a neighboring amine by ~2.7 units.[4] This is a powerful tool to reduce basicity, which can mitigate hERG channel inhibition and improve cell permeability.
Permeability Generally higherCan be lowerThe increased polarity that benefits solubility can sometimes reduce passive permeability.[9] This represents a key trade-off that must be carefully balanced during lead optimization.

Case Study: Pfizer's EZH2 Inhibitor PF-06821497

A clear example of oxetane's superiority in a specific context comes from Pfizer's development of EZH2 inhibitors.[10] The initial lead compound suffered from extensive metabolism and poor solubility.[10] During optimization, chemists explored various cyclic ether replacements for an aromatic dimethylisoxazole group.

Lead Optimization Workflow:

G Start Lead Compound (Poor Solubility & Stability) Synth Synthesize Analogues Start->Synth THF THF Analogue Synth->THF THP THP Analogue Synth->THP Oxe Oxetane Analogue (PF-06821497) Synth->Oxe Screen Comparative In Vitro Screening (Potency, Solubility, Stability, Permeability) THF->Screen THP->Screen Oxe->Screen Result Analyze Data & Select Candidate Screen->Result

Caption: Workflow for comparing cyclic ether analogues in lead optimization.

The Results:

  • Tetrahydrofuran (THF) analogues: Showed similar potency but were less permeable.[10]

  • Tetrahydropyran (THP) analogues: Were more lipophilic, had lower solubility, and were less metabolically stable.[10]

  • Oxetane analogue (PF-06821497): Displayed the best overall profile, with potent EZH2 inhibition, excellent metabolic stability, good permeability, and a 150-fold improvement in thermodynamic solubility over the original lead.[10] This demonstrates a scenario where oxetane was not just a viable alternative, but the superior choice over oxolane.

Essential Experimental Protocols

Validating the properties of your novel compounds is paramount. Below are standardized, step-by-step methodologies for assessing two of the most critical parameters discussed.

Protocol: Aqueous Solubility (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility, considered the gold standard.[11][12]

  • Compound Preparation: Add an excess amount of the solid test compound (e.g., 1-2 mg, ensuring solid remains visible) to a vial containing a precise volume (e.g., 1-2 mL) of aqueous buffer (typically phosphate-buffered saline, pH 7.4).[13]

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 37 °C) for 18-24 hours to ensure equilibrium is reached.[14]

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sample Collection & Preparation: Carefully remove an aliquot of the clear supernatant. Filter it through a 0.45 µm syringe filter to remove any remaining particulates.[13] Dilute the filtrate with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared with known concentrations of the test compound.[11]

  • Calculation: Determine the concentration in the diluted sample from the calibration curve and multiply by the dilution factor to obtain the final solubility value, typically reported in µM or µg/mL.

Protocol: Metabolic Stability (Liver Microsomal Assay)

This in vitro assay is a cornerstone for predicting hepatic clearance.[15][16][17]

  • Reagent Preparation:

    • Prepare a reaction buffer (100 mM potassium phosphate, pH 7.4).[18]

    • Prepare a solution of pooled liver microsomes (e.g., human, rat) in the buffer to a final protein concentration of 0.5 mg/mL.[17][18]

    • Prepare a NADPH-regenerating system solution in the buffer. Keep all biological reagents on ice.

  • Reaction Initiation: In a 96-well plate, pre-warm the microsomal solution and the test compound (at a final concentration of 1 µM) at 37 °C for 5-10 minutes.[17][18] Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.[17]

  • Protein Precipitation: Centrifuge the quenched plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the remaining parent compound relative to the internal standard at each time point.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint).

Conclusion: A Strategic Choice for Modern Drug Discovery

While oxolane remains a useful, flexible scaffold, the rise of the oxetane ring represents a significant advancement in the medicinal chemist's toolkit. Its unique combination of rigidity, polarity, and metabolic stability makes it an exceptionally powerful tool for solving pervasive issues in drug development, particularly poor solubility and rapid metabolic clearance.[1] As demonstrated by numerous successful drug discovery campaigns, the strategic replacement of metabolically labile groups, or even other cyclic ethers like THF, with an oxetane can transform a problematic lead compound into a viable drug candidate. Understanding the distinct profiles of these two rings, backed by rigorous experimental validation, is essential for designing the next generation of effective and safe medicines.

References

  • Meyet, C. E., & Richmond, W. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

  • Huestis, M. P., & Terrett, N. K. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. Available at: [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Available at: [Link]

  • Verhoest, P. R., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Huestis, M. P., et al. (2022). Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. American Chemical Society. Available at: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Available at: [Link]

  • Jana, S., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]

  • Verhoest, P. R., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Available at: [Link]

  • SlideShare. (2012). Application of Bioisosteres in Drug Design. Available at: [Link]

  • protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Available at: [Link]

  • Jorgensen, M. R., & Borchardt, T. B. (2002). Experimental and Computational Screening Models for Prediction of Aqueous Drug Solubility. Pharmaceutical Research. Available at: [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Available at: [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available at: [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link]

  • Stepan, A. F., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Kar, R. K., et al. (2021). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Meyet, C. E., & Richmond, W. (2023). Oxetanes in Drug Discovery Campaigns. National Institutes of Health. Available at: [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. Available at: [Link]

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Positional Isomerism in Heterocyclic Scaffolds: A Comparative Guide to 3-Amino vs. 5-Amino Isoxazoles

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of drug discovery and synthetic chemistry, I frequently encounter the critical challenge of positional isomerism. The correct identification and selective synthesis of isoxazole isomers—specifically 3-aminoisoxazole and 5-aminoisoxazole—are not merely academic exercises; they are foundational to ensuring the desired biological activity and physicochemical stability of a target compound.

The placement of the amino group adjacent to the oxygen atom (3-position) versus the nitrogen atom (5-position) drastically alters the electronic distribution of the heterocycle. This guide provides an objective, data-driven comparison of these two isomers, detailing the causality behind their divergent behaviors, regioselective synthesis protocols, and their respective roles in modern drug design.

Physicochemical and Spectroscopic Profiling

The distinct electronic environments of the amino group and the isoxazole ring in each isomer lead to profound differences in their physical properties. The table below summarizes the key differentiating metrics.

Property3-Aminoisoxazole5-AminoisoxazoleMechanistic Causality
Melting Point (°C) 148–150[1]84–86[1]The highly polarized N–O bond adjacent to the amino group in the 3-isomer facilitates a much stronger, more rigid intermolecular hydrogen-bonding network.
Boiling Point (°C) 226–228[1]Not readily availableThe high boiling point of 3-aminoisoxazole further corroborates the presence of robust intermolecular forces[1].
pKa (Predicted) ~2.27[2]Variable by substitutionThe strongly electronegative oxygen atom adjacent to the 3-amino group withdraws electron density, significantly lowering its basicity compared to typical amines[2].
¹H NMR (Ring Protons) H5 is highly deshielded (downfield)[1]H3 is shielded (upfield)[1]The relative chemical shifts of the ring protons provide a definitive diagnostic tool. The oxygen atom pulls electron density away from H5 in the 3-amino isomer, causing a downfield shift[1].

Regioselective Synthesis: Controlling the Reaction Trajectory

Synthesizing these isomers from shared precursors, such as cyanoacetylene and hydroxylamine, requires rigorous control over reaction parameters. The regioselectivity is not random; it is a direct consequence of the pH and temperature of the reaction environment.

In both 3[3] and modern 4[4], pH serves as the master variable. Highly basic conditions drive kinetic control, while mildly basic conditions allow thermodynamic equilibration.

Regioselectivity Start Precursors: Cyanoacetylene + Hydroxylamine pH10 Highly Basic Conditions (pH > 10) Start->pH10 Kinetic Control pH9 Mildly Basic Conditions (pH 9-10, Ambient Temp) Start->pH9 Thermodynamic Control Iso3 3-Aminoisoxazole (Major Product) pH10->Iso3 Regioselective Cyclization Iso5 5-Aminoisoxazole (Major Product) pH9->Iso5 Regioselective Cyclization

Reaction conditions dictating the regioselective synthesis of isoxazole isomers.

Experimental Protocol: Self-Validating Synthesis of 5-Aminoisoxazole

To ensure trustworthiness in your synthetic pipeline, do not rely on assumed outcomes. The following protocol utilizes thermodynamic biasing and incorporates a self-validating analytical checkpoint.

Step 1: Thermodynamic Bias Initialization

  • Action: Prepare an aqueous solution of hydroxylamine and cyanoacetylene, strictly buffering the pH to 9.0–10.0.

  • Causality: Highly basic conditions (pH > 10) accelerate direct nucleophilic attack, kinetically trapping the 3-aminoisoxazole isomer. By lowering the pH to 9–10, we shift the reaction trajectory toward thermodynamic control, making 5-aminoisoxazole the major product[3].

Step 2: Ambient Condensation

  • Action: Stir the reaction mixture at ambient temperature.

  • Causality: Elevated temperatures can override the delicate pH-induced regioselectivity[4]. Ambient conditions preserve the thermodynamic preference for the 5-amino isomer.

Step 3: Phase-Separation Isolation

  • Action: Dry the solution to precipitate the product.

  • Causality: 5-Aminoisoxazole is a solid material that selectively precipitates upon drying, providing a physical mechanism for its enrichment and separation from soluble byproducts[3].

Step 4: Self-Validating NMR Confirmation

  • Action: Dissolve the precipitate in a deuterated solvent and acquire a ¹H NMR spectrum.

  • Causality: This is your self-validating system. If the synthesis was successful, the proton at the 3-position (H3) will appear highly shielded (upfield). If the reaction failed and yielded the 3-amino isomer, the H5 proton would appear significantly further downfield due to the adjacent oxygen atom[1].

Structure-Activity Relationships (SAR) in Drug Discovery

In medicinal chemistry, the choice between these isomers can determine the success or failure of a targeted therapy. This is particularly evident in the design of kinase inhibitors, where the heterocycle must form precise hydrogen bonds within the ATP-binding hinge region of the target enzyme.

During the 5[5], empirical enzymatic and cellular data revealed a stark contrast between the isomers. The 3-aminoisoxazole proved to be an unsuitable group for hinge interaction due to unfavorable steric and electronic clashes[5]. Conversely, the 5-aminoisoxazole demonstrated interesting biochemical activity (IC50 ~ 1.9 μM), which laid the groundwork for further scaffold morphing into highly potent aminopyrazoles (IC50 ~ 11 nM)[5].

SAR_Logic Hinge VEGFR-2 ATP Hinge Region Iso3 3-Aminoisoxazole Isomer Iso3->Hinge Unfavorable Clash Iso5 5-Aminoisoxazole Isomer Iso5->Hinge Moderate Binding (IC50 ~ 1.9 μM) Pyrazole Aminopyrazole Analog Pyrazole->Hinge Optimal H-Bonding (IC50 ~ 11 nM)

SAR logic for VEGFR-2 hinge binding comparing isoxazole isomers and pyrazoles.

References

  • Benchchem. "Aminoisoxazole: A Comparative Guide for Researchers.
  • ChemBK. "3-aminoisoxazole - Physico-chemical Properties.
  • JACS Au (via ACS/NIH). "Fundamental Role of N–O Bond-Containing Compounds in Prebiotic Synthesis.
  • Thieme Connect. "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles.
  • NIH. "Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign.

Sources

Cross-Reactivity Profiling of Isoxazole-Based Inhibitors: A Comparative Guide to Scaffold Selectivity

Author: BenchChem Technical Support Team. Date: April 2026

Isoxazole is a privileged five-membered heterocyclic pharmacophore widely utilized in the design of kinase, epigenetic, and chaperone inhibitors. Its distinct dipole moment, hydrogen-bonding capability (acting as both an acceptor and a donor in specific derivatives), and favorable π-π stacking potential make it highly effective at anchoring into the ATP-binding pockets of kinases or the acetyl-lysine (KAc) recognition sites of bromodomains. However, this same structural versatility often leads to polypharmacology. Comprehensive cross-reactivity profiling is therefore a mandatory step in preclinical development to distinguish on-target efficacy from off-target toxicity.

This guide objectively compares the selectivity profiles of prominent isoxazole-based inhibitors against alternative chemical scaffolds, providing researchers with actionable experimental workflows and quantitative benchmarking data.

Comparative Scaffold Analysis

BET Bromodomain Inhibitors: Isoxazoles vs. Thienodiazepines

Bromodomain and Extra-Terminal motif (BET) proteins (BRD2, BRD3, BRD4, BRDT) feature tandem bromodomains (BD1 and BD2). Inhibitors like I-BET151 utilize a 3,5-dimethylisoxazole moiety to mimic the acetylated lysine of histones[1].

Comparison: When compared to the thienodiazepine-based inhibitor JQ1 , I-BET151 demonstrates a differentiated cross-reactivity profile. While JQ1 is a potent pan-BET inhibitor with relatively equal affinity for BD1 and BD2, I-BET151 and its optimized isoxazole derivatives show an inherent preference for BD1 over BD2[1]. This is structurally driven by a through-water interaction between the isoxazole/quinoline core and the side chain of Gln85 in BRD4 BD1 (a residue replaced by Lys378 in BD2)[1].

HSP90 Inhibitors: Isoxazole Resorcinols vs. Triazolones

Targeting the N-terminal ATP-binding domain of Heat Shock Protein 90 (HSP90) is a major oncology strategy. Luminespib (AUY922) is a highly potent isoxazole resorcinol derivative.

Comparison: A critical concern for ATP-competitive HSP90 inhibitors is cross-reactivity with the human kinome. Comparative in vitro kinome profiling reveals that Luminespib is highly selective[2]. When benchmarked against the triazolone-based HSP90 inhibitor Ganetespib, Luminespib exhibits significantly lower kinase polypharmacology. At 10 µM, Ganetespib inhibits over 20 native kinases (including ABL1 and TRKA), whereas Luminespib shows micromolar off-target affinity for only two kinases[2].

Experimental Workflows for Cross-Reactivity Profiling

To validate these selectivity profiles, researchers must employ orthogonal screening methods. Below are two self-validating protocols for assessing isoxazole cross-reactivity.

Protocol 1: Native Isoxazole Photoaffinity Labeling (PAL) and Chemoproteomics

Recent advances have demonstrated that the isoxazole ring itself can act as a native photo-cross-linker upon UV irradiation, enabling Activity-Based Protein Profiling (ABPP) without needing bulky, bioactivity-destroying diazirine or benzophenone tags[3].

Step-by-Step Methodology:

  • Probe Preparation: Synthesize an alkyne-tagged derivative of the isoxazole inhibitor (e.g., Alkyne-Luminespib). Causality: Ensure the alkyne tag is placed at a solvent-exposed position identified via X-ray crystallography to preserve the native binding affinity of the pharmacophore[4].

  • In Situ Incubation: Treat live cells (e.g., HeLa or K562) with the alkyne-tagged probe (1-10 µM) for 2 hours at 37°C to allow equilibration with intracellular targets.

  • Photo-Cross-Linking: Irradiate the live cells with UV light (302 nm or 365 nm) for 10–15 minutes on ice. Causality: The isoxazole ring undergoes photochemical rearrangement to form a reactive intermediate that covalently binds to adjacent nucleophilic residues in the binding pocket, permanently trapping the interaction[3].

  • Lysis and Click Chemistry: Lyse the cells using 1% SDS buffer. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide reporter to the covalently bound probe.

  • Enrichment and LC-MS/MS: Enrich the biotinylated proteins using streptavidin-agarose beads. Perform on-bead trypsin digestion and analyze the resulting peptides via quantitative LC-MS/MS to identify both primary targets (e.g., HSP90) and off-target interactors (e.g., CD147)[4].

ABPP_Workflow Probe 1. Alkyne-Isoxazole Probe (e.g., Alkyne-Luminespib) Incubation 2. Live Cell Incubation (Target Equilibration) Probe->Incubation UV 3. UV Irradiation (302/365nm) Native Isoxazole Cross-linking Incubation->UV Covalent Binding Lysis 4. Cell Lysis & CuAAC Click (Biotin-Azide Attachment) UV->Lysis Enrichment 5. Streptavidin Enrichment & Trypsin Digestion Lysis->Enrichment Biotinylation MS 6. LC-MS/MS Analysis (Target & Off-Target ID) Enrichment->MS Peptides

Caption: Workflow for Native Isoxazole Activity-Based Protein Profiling (ABPP) in Chemoproteomics.

Protocol 2: High-Throughput Bromodomain Selectivity Profiling (AlphaScreen)

To quantify the BD1 vs. BD2 selectivity of isoxazole BET inhibitors[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant GST-tagged BRD4-BD1 and BRD4-BD2 proteins. Prepare a biotinylated acetyl-histone H4 peptide ligand.

  • Assay Assembly: In a 384-well plate, mix the GST-tagged bromodomain (10 nM), the isoxazole inhibitor (serial dilutions from 10 µM to 0.1 nM), and the biotinylated peptide (50 nM) in assay buffer (HEPES, NaCl, CHAPS, BSA). Incubate for 30 minutes at room temperature.

  • Bead Addition: Under low-light conditions, add Glutathione-coated Acceptor beads and Streptavidin-coated Donor beads. Incubate for 60 minutes. Causality: The beads must be added last to prevent premature photobleaching and ensure the equilibrium of the inhibitor-protein complex is reached first.

  • Signal Detection & Analysis: Read the plate on an AlphaScreen-compatible microplate reader (excitation at 680 nm, emission at 520-620 nm). Calculate IC50 values using a 4-parameter logistic regression. A decrease in luminescent signal directly correlates to the displacement of the native peptide by the isoxazole inhibitor.

Quantitative Data & Scaffold Comparison

Table 1: Comparative Selectivity Profile of BET Inhibitors
InhibitorScaffold ClassBRD4 BD1 IC50 (nM)BRD4 BD2 IC50 (nM)Fold Selectivity (BD1/BD2)Off-Target Bromodomains (>50% inhibition at 1 µM)
I-BET151 Isoxazole20260~13xNone
JQ1 Thienodiazepine7733~0.4xNone
Compound 62 *Optimized Isoxazole151800120xNone

*Compound 62 is a rationally designed derivative of the I-BET151 scaffold optimized specifically for BD1 selectivity[1].

Table 2: Kinome Off-Target Profile of HSP90 Inhibitors (at 10 µM)
InhibitorScaffold ClassPrimary Target IC50 (nM)Kinases Inhibited >85% at 10 µMMost Sensitive Off-Target Kinase (IC50)
Luminespib Isoxazole Resorcinol7.8 (HSP90)2ABL1 (3,391 nM)
Ganetespib Triazolone9.0 (HSP90)21ABL2 (215 nM)

Data derived from comparative kinome profiling using radiometric HotSpot assays[2].

Structural Causality of Cross-Reactivity

The causality behind the isoxazole scaffold's selectivity lies in its precise geometric and electronic properties. In the case of Luminespib, the isoxazole ring acts as a rigid, planar spacer that perfectly positions the resorcinol moiety to hydrogen bond with Asp93 in the HSP90 ATP-binding pocket, while the isoxazole nitrogen itself coordinates with structural water molecules. This highly specific network is not easily replicated in the hinge region of most kinases, explaining Luminespib's low kinase cross-reactivity compared to the more flexible triazolone scaffold of Ganetespib[2].

Conversely, in BET inhibitors, the 3,5-dimethylisoxazole perfectly mimics the N-acetyl group of acetyl-lysine, forming a direct hydrogen bond with the conserved Asn140 residue in BRD4[1]. The ability to tune the substituents on the isoxazole ring allows medicinal chemists to exploit subtle amino acid variations (e.g., Gln85 in BD1 vs. Lys378 in BD2) to drive domain selectivity, a feat that is chemically more challenging with the fused thienodiazepine ring system of JQ1[1].

Selectivity_Logic Isoxazole Isoxazole Scaffold (e.g., I-BET151) BD1 BRD4 BD1 (Contains Gln85) Isoxazole->BD1 BD2 BRD4 BD2 (Contains Lys378) Isoxazole->BD2 Thienodiazepine Thienodiazepine Scaffold (e.g., JQ1) Thienodiazepine->BD1 Thienodiazepine->BD2 HighAffinity High Affinity Binding (Through-water H-bond) BD1->HighAffinity PanAffinity Equal Affinity (Pan-BET Inhibition) BD1->PanAffinity LowAffinity Reduced Affinity (Steric/Electrostatic Clash) BD2->LowAffinity BD2->PanAffinity

Caption: Structural causality of BRD4 BD1 vs. BD2 selectivity driven by the Isoxazole scaffold.

References

  • Structure-Based Design of a Bromodomain and Extraterminal Domain (BET) Inhibitor Selective for the N-Terminal Bromodomains That Retains an Anti-inflammatory and Antiproliferative Phenotype. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Evolution of kinase polypharmacology across HSP90 drug discovery. bioRxiv.[Link]

  • Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics. PubMed - Angewandte Chemie International Edition.[Link]

  • Developing Isoxazole-Based Photo-Cross-Linkers for Chemical Proteomics and a Self-Assembly Targeted Probe for Cancer Phototherapy. CityUHK Scholars.[Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
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